Glycidamide-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3-13C2)oxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAZQSYXRGRESX-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH](O1)[13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675627 | |
| Record name | (~13~C_2_)Oxirane-2-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216449-31-8 | |
| Record name | (~13~C_2_)Oxirane-2-(~13~C)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycidamide-13C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Glycidamide-¹³C₃: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Glycidamide-¹³C₃, a key analytical standard in toxicology and food safety research. This document details its chemical properties, and its application as an internal standard in the quantification of glycidamide, a genotoxic metabolite of acrylamide.
Core Concepts: Chemical Identity and Structure
Glycidamide-¹³C₃ is the isotopically labeled form of glycidamide, where the three carbon atoms are replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.[1] Glycidamide itself is a reactive epoxide and the primary metabolite of acrylamide, a compound that can form in starchy foods during high-temperature cooking.[2] Due to its genotoxic and potential carcinogenic properties, the accurate quantification of glycidamide is of significant interest in food safety and toxicological studies.
The chemical structure of Glycidamide-¹³C₃ is as follows:
Caption: Chemical structure of Glycidamide-¹³C₃.
Quantitative Data Summary
The following table summarizes the key quantitative data for Glycidamide-¹³C₃ and its unlabeled counterpart, glycidamide. This information is crucial for the preparation of standards and the interpretation of analytical results.
| Property | Value | Source |
| Chemical Name | Oxiranecarboxamide-¹³C₃ | N/A |
| Synonyms | Glycidic Acid Amide-¹³C₃ | N/A |
| CAS Number | 1216449-31-8 | [1] |
| Molecular Formula | ¹³C₃H₅NO₂ | [3][4] |
| Molecular Weight | 90.06 g/mol | |
| Isotopic Purity | Lot-specific, typically >98% | General knowledge for stable isotope standards |
| Melting Point | 32-34 °C (for unlabeled glycidamide) | N/A |
| Boiling Point | 125 °C @ 25 mmHg (for acrylamide) | |
| Solubility | Soluble in water, acetone, and dichloromethane (for unlabeled glycidamide) | N/A |
Signaling Pathway and Analytical Workflow
The metabolic conversion of acrylamide to glycidamide and the subsequent analytical workflow using Glycidamide-¹³C₃ as an internal standard can be visualized as follows:
Caption: Metabolic conversion of acrylamide and the analytical workflow for glycidamide quantification.
Experimental Protocols
The following is a detailed experimental protocol for the analysis of acrylamide in food matrices using a stable isotope-labeled internal standard, which can be adapted for the analysis of glycidamide using Glycidamide-¹³C₃. This protocol is based on the methodology provided by the U.S. Food and Drug Administration (FDA).
Objective: To quantify the concentration of acrylamide (and by extension, glycidamide) in a food sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotopic internal standard.
Materials:
-
Homogenized food sample
-
Glycidamide-¹³C₃ internal standard solution (concentration to be optimized based on expected analyte levels)
-
Deionized water
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Weigh 1 gram of the homogenized food sample into a 50 mL centrifuge tube.
-
Add a known amount of the Glycidamide-¹³C₃ internal standard solution.
-
Add 10 mL of deionized water and vortex thoroughly.
-
Add 10 mL of acetonitrile and shake vigorously for 10 minutes.
-
Add approximately 4 g of MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the supernatant from the sample preparation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a 5% methanol in water solution.
-
Elute the analytes with 1.5 mL of a 50:50 mixture of acetonitrile and water.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the eluate into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glycidamide: Monitor the transition from the precursor ion (m/z 88.1) to a specific product ion (e.g., m/z 45.0).
-
Glycidamide-¹³C₃: Monitor the transition from the precursor ion (m/z 91.1) to its corresponding product ion.
-
-
Optimize other MS parameters such as collision energy, cone voltage, and source temperature for maximum sensitivity.
-
-
-
Quantification:
-
Create a calibration curve using standards of unlabeled glycidamide at various concentrations, each containing a fixed amount of the Glycidamide-¹³C₃ internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of glycidamide in the sample by interpolating its area ratio on the calibration curve.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship in a typical quantitative analysis using an internal standard.
Caption: Logical workflow for quantification using an internal standard.
References
An In-depth Technical Guide to the Synthesis and Purification of Glycidamide-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Glycidamide-13C3, an isotopically labeled form of the reactive metabolite of acrylamide. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development who require high-purity this compound for their studies.
Introduction
Glycidamide is the epoxide metabolite of acrylamide, a compound formed in starchy foods during high-temperature cooking and also used in various industrial processes. The conversion of acrylamide to glycidamide, primarily mediated by cytochrome P450 2E1, is considered a critical activation step for its genotoxic and carcinogenic effects. The use of isotopically labeled this compound is invaluable in metabolic studies, enabling precise quantification and tracing of its metabolic fate and interaction with biological macromolecules. This guide details the chemical synthesis of this compound from its labeled precursor, Acrylamide-13C3, and outlines robust purification methodologies to achieve high purity standards required for scientific research.
Synthesis of this compound
The primary route for the synthesis of glycidamide is through the epoxidation of the corresponding acrylamide. For the synthesis of this compound, the commercially available Acrylamide-13C3 is used as the starting material. The most common method involves the use of a peroxide under basic conditions.
Chemical Reaction Pathway
The synthesis of this compound is achieved through the epoxidation of Acrylamide-13C3. The reaction proceeds via the nucleophilic attack of a peroxide anion on the electron-deficient double bond of the acrylamide molecule.
Caption: Synthesis pathway of this compound from Acrylamide-13C3.
Experimental Protocol: Epoxidation of Acrylamide-13C3
This protocol is adapted from the established method for unlabeled glycidamide synthesis by Payne and Williams (1961) and subsequent modifications.
Materials:
-
Acrylamide-13C3 (Commercially available from suppliers such as Sigma-Aldrich or Cambridge Isotope Laboratories)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (1 M aqueous solution)
-
Palladium on charcoal (5%)
-
Dry acetone
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve Acrylamide-13C3 in deionized water.
-
To this solution, add 30% hydrogen peroxide.
-
Maintain the temperature of the reaction mixture at 308–310 K (35-37 °C) using a water bath.
-
Slowly add 1 M sodium hydroxide solution dropwise to the reaction mixture. Monitor the pH continuously and maintain it between 7.3 and 7.5.
-
Continue the reaction for approximately 12 hours, ensuring the pH and temperature are kept constant.
-
After the reaction is complete, add a small amount of 5% palladium on charcoal to the mixture to decompose any remaining hydrogen peroxide.
-
Stir the mixture overnight in a refrigerator.
-
Filter the mixture to remove the palladium on charcoal.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound product.
Purification of this compound
Purification of the synthesized this compound is crucial to remove any unreacted starting materials, by-products, and residual reagents. A combination of recrystallization and preparative high-performance liquid chromatography (HPLC) can be employed to achieve high purity.
Purification Workflow
The general workflow for the purification of this compound involves an initial purification by recrystallization followed by a more stringent purification using preparative HPLC for achieving the highest purity.
Caption: General workflow for the purification of this compound.
Experimental Protocol: Recrystallization
Recrystallization is an effective first step for the purification of the crude product.
Procedure:
-
Dissolve the crude this compound in a minimal amount of dry acetone at room temperature. Due to the hygroscopic nature of glycidamide, this step should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., 243 K or -30 °C) and allow colorless crystals to form over 3-5 days.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold, dry acetone.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Store the purified product in a desiccator under an inert atmosphere at low temperature.
A yield of approximately 63% can be expected from this recrystallization step for the unlabeled compound, and a similar yield is anticipated for the labeled analogue.
Experimental Protocol: Preparative HPLC
For applications requiring very high purity, preparative HPLC is recommended.
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system equipped with a suitable detector (e.g., UV or mass spectrometer).
-
Column: A reversed-phase C18 column is a common choice for polar compounds like glycidamide.
-
Mobile Phase: A gradient of water and a polar organic solvent such as methanol or acetonitrile is typically used.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: UV detection at a wavelength where glycidamide absorbs (e.g., around 210 nm).
Procedure:
-
Dissolve the recrystallized this compound in the initial mobile phase solvent.
-
Inject the sample onto the preparative HPLC column.
-
Run a gradient elution to separate the this compound from any remaining impurities.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the highly purified product.
Data Presentation
Synthesis and Purification Data
| Parameter | Value/Range | Reference/Comment |
| Synthesis | ||
| Starting Material | Acrylamide-13C3 (99 atom % 13C, 98% CP) | Commercially available |
| Reaction Type | Epoxidation | |
| Reagents | H₂O₂, NaOH | |
| Solvent | Water | |
| Reaction Temperature | 308–310 K (35-37 °C) | |
| Reaction pH | 7.3–7.5 | |
| Reaction Time | ~12 hours | |
| Purification (Recrystallization) | ||
| Solvent | Dry Acetone | |
| Temperature | 243 K (-30 °C) | |
| Expected Yield | ~63% | Based on unlabeled synthesis |
| Purification (Preparative HPLC) | ||
| Column | Reversed-Phase C18 | Typical for polar analytes |
| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient | To be optimized |
| Expected Purity | >99% |
Analytical Data for Purity Assessment
| Analytical Method | Expected Outcome |
| Analytical HPLC | A single major peak corresponding to this compound. |
| LC-MS/MS | Confirmation of the correct molecular weight for this compound and absence of significant impurities. |
| NMR Spectroscopy | Confirmation of the chemical structure and isotopic labeling pattern. |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound. The described methods, based on established chemical principles and literature precedents, offer a reliable pathway for researchers to obtain this critical tool for advanced toxicological and metabolic research. Adherence to the detailed protocols and careful execution of the purification steps will ensure the quality and integrity of the final product, enabling accurate and reproducible experimental outcomes.
Glycidamide-¹³C₃: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Glycidamide-¹³C₃, a critical tool in toxicology, carcinogenicity, and pharmacokinetic studies. This isotopically labeled analog of glycidamide serves as an invaluable internal standard for quantitative mass spectrometry, enabling precise and accurate measurement of its unlabeled counterpart in complex biological matrices.
Core Physical and Chemical Properties
Glycidamide-¹³C₃ is a stable, isotopically labeled form of glycidamide, the reactive epoxide metabolite of acrylamide. The incorporation of three ¹³C atoms provides a distinct mass shift, facilitating its use in isotope dilution mass spectrometry.
| Property | Value |
| Chemical Name | Oxiranecarboxamide-¹³C₃ |
| Synonyms | Glycidic Acid Amide-¹³C₃, (¹³C)₃-Glycidamide |
| Molecular Formula | (¹³C)₃H₅NO₂ |
| Molecular Weight | 90.06 g/mol |
| CAS Number | 1216449-31-8 |
| Appearance | Light Orange Solid |
| Melting Point | 32-34 °C[1] |
| Solubility | Soluble in Acetone, Dichloromethane, and Water[1] |
| Storage Conditions | Hygroscopic, Store under Inert atmosphere at -20°C Freezer |
Synthesis and Purification
The synthesis of Glycidamide-¹³C₃ follows the general principle of epoxidation of the corresponding isotopically labeled precursor, Acrylonitrile-¹³C₃. A common method is a modification of the Payne and Williams synthesis for unlabeled glycidamide.[2]
Experimental Protocol: Synthesis of Glycidamide-¹³C₃ (Adapted)
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve Acrylonitrile-¹³C₃ in an aqueous solution.
-
Epoxidation: Add a solution of hydrogen peroxide (30%) to the reaction mixture. The dropwise addition of a base, such as 1 M NaOH, is used to maintain a neutral to slightly basic pH (7.3-7.5).[2] The temperature should be carefully maintained between 308–310 K to prevent the decomposition of hydrogen peroxide.[2]
-
Reaction Monitoring: The reaction is typically allowed to proceed for several hours (e.g., 12 hours) and can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to assess the consumption of the starting material and the formation of the product.
-
Workup: After the reaction is complete, the mixture is treated with a catalyst, such as 5% palladium on charcoal, to decompose any remaining peroxides. The mixture is then filtered to remove the catalyst.
-
Extraction and Purification: The aqueous solution is typically extracted with an organic solvent like dichloromethane. The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product is then recrystallized from a suitable solvent, such as dry acetone, at low temperatures (e.g., 243 K) to yield purified, colorless crystals of Glycidamide-¹³C₃. Due to its hygroscopic nature, all purification steps should be carried out under an inert and dry atmosphere.
Metabolic Pathway and Genotoxicity
Glycidamide is the genotoxic metabolite of acrylamide, a compound commonly found in cooked starchy foods. The metabolic activation of acrylamide to glycidamide is primarily catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme in the liver. Glycidamide's high reactivity stems from its epoxide ring, which can readily react with nucleophilic sites on macromolecules, including DNA. This interaction can lead to the formation of DNA adducts, which are implicated in the mutagenic and carcinogenic properties of acrylamide.
Application in Quantitative Analysis: Internal Standard in LC-MS/MS
Glycidamide-¹³C₃ is the gold standard for the quantitative analysis of glycidamide and its precursor, acrylamide, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for matrix effects and variations in instrument response.
Experimental Protocol: Quantification of Acrylamide in Plasma using Glycidamide-¹³C₃ Internal Standard
This protocol outlines a general procedure for the analysis of acrylamide in a plasma sample. Specific parameters may need to be optimized for different instruments and matrices.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of a known concentration of Glycidamide-¹³C₃ solution (e.g., 100 ng/mL in methanol) as the internal standard.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both acrylamide and Glycidamide-¹³C₃.
-
Acrylamide: e.g., m/z 72.0 -> 55.0
-
Glycidamide-¹³C₃: e.g., m/z 91.1 -> 60.0
-
-
Optimize instrument parameters such as collision energy and cone voltage for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (acrylamide) and the internal standard (Glycidamide-¹³C₃).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of acrylamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling
Glycidamide-¹³C₃, like its unlabeled counterpart, should be handled with caution as it is a potentially hazardous substance. It is classified as a research chemical and is not intended for diagnostic or therapeutic use. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere and protected from moisture.
This technical guide provides a foundational understanding of Glycidamide-¹³C₃ for its effective and safe use in research settings. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Glycidamide (CASRN 5694-00-8) in F344/N Nctr Rats and B6C3F1/Nctr Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Crystal structure of glycidamide: the mutagenic and genotoxic metabolite of acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Glycidamide-¹³C₃ in Toxicological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glycidamide-¹³C₃, a critical isotopic-labeled compound for research into the genotoxicity of acrylamide. This document outlines its chemical properties, toxicological mechanisms, and detailed experimental protocols for its use in a research setting.
Core Compound Data
Glycidamide-¹³C₃ is the ¹³C-labeled form of glycidamide, the reactive epoxide metabolite of acrylamide. The isotopic labeling allows for its use as an internal standard in quantitative analyses and for tracing its metabolic fate and binding to macromolecules.
| Property | Value | Citation(s) |
| CAS Number | 1216449-31-8 | [1] |
| Molecular Formula | ¹³C₃H₅NO₂ | [1] |
| Molecular Weight | 90.06 g/mol | [1] |
| Synonyms | Oxiranecarboxamide-¹³C₃, Glycidic Acid Amide-¹³C₃ | [1] |
Synthesis and Metabolic Formation
Synthesis of Glycidamide-¹³C₃
A common synthetic route to Glycidamide-¹³C₃ involves a two-step process starting from commercially available ¹³C-labeled acrylamide.
Step 1: Synthesis of Acrylamide-¹³C₃ Palladium-mediated carbonylative cross-coupling of vinyl halides with amines using ¹³C-labeled carbon monoxide is an effective method for producing labeled acrylamide[1].
Step 2: Epoxidation of Acrylamide-¹³C₃ The epoxidation of the ¹³C₃-acrylamide is then carried out, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. This reaction converts the alkene group of acrylamide into an epoxide ring, yielding Glycidamide-¹³C₃.
Metabolic Pathway of Acrylamide to Glycidamide
In biological systems, acrylamide is metabolized to glycidamide by cytochrome P450 2E1 (CYP2E1). This metabolic activation is a critical step in the genotoxicity of acrylamide, as glycidamide is a more potent DNA-reactive agent than its parent compound.
Caption: Metabolic activation of acrylamide to glycidamide and subsequent detoxification or macromolecule binding.
Experimental Protocols for Genotoxicity Assessment
Glycidamide's genotoxicity is primarily attributed to its ability to form adducts with DNA, leading to mutations and chromosomal damage. The following are key experimental protocols to assess these effects.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Culture cells (e.g., human lymphocytes) to the desired confluency. Treat cells with varying concentrations of glycidamide for a specified duration (e.g., 2-4 hours).
-
Embedding Cells in Agarose: Mix a suspension of treated cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. A study by Brunborg et al. (2018) provides specific lysis conditions and the use of formamidopyrimidine-DNA-glycosylase (Fpg) to enhance the detection of glycidamide-induced DNA lesions.
In Vitro Micronucleus Test
The micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., CHO or human lymphocytes) and treat with various concentrations of glycidamide, with and without metabolic activation (S9 fraction), for a short period (e.g., 3-4 hours) or a longer period (e.g., 1.5-2 normal cell cycles).
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope. A significant, dose-dependent increase in the number of micronucleated cells indicates a positive result.
DNA Adduct Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.
Protocol:
-
DNA Isolation: Expose cells or animals to glycidamide. Isolate genomic DNA from the treated samples using standard DNA extraction protocols.
-
DNA Hydrolysis: Hydrolyze the DNA to release the adducted nucleobases. This can be achieved through thermal hydrolysis or enzymatic digestion.
-
Sample Clean-up: Purify the hydrolysate to remove unmodified nucleosides and other interfering substances.
-
LC-MS/MS Analysis: Inject the purified sample into an LC-MS/MS system. Use a stable isotope-labeled internal standard, such as Glycidamide-¹³C₃-derived adducts, for accurate quantification. The analysis typically involves selected reaction monitoring (SRM) to detect the specific parent and daughter ions of the target adducts, such as N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade).
Signaling Pathways Affected by Glycidamide
Glycidamide has been shown to perturb cellular signaling pathways, contributing to its toxicity.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular stress responses. Studies have shown that glycidamide can disrupt this pathway, although the exact mechanisms are still under investigation.
Caption: General overview of the MAPK signaling pathway and its potential disruption by glycidamide-induced cellular stress.
Conclusion
Glycidamide-¹³C₃ is an indispensable tool for elucidating the mechanisms of acrylamide-induced genotoxicity. Its use in conjunction with the detailed experimental protocols outlined in this guide will enable researchers to accurately quantify exposure, assess DNA damage, and investigate the cellular responses to this important food-borne toxicant. This knowledge is crucial for risk assessment and the development of strategies to mitigate the health risks associated with acrylamide exposure.
References
A Comprehensive Technical Guide to Glycidamide-13C3 Analytical Standards for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in mass spectrometry-based analyses. This guide provides an in-depth overview of the commercial suppliers, technical specifications, and applications of the Glycidamide-13C3 analytical standard.
Glycidamide is the primary genotoxic metabolite of acrylamide, a compound formed in carbohydrate-rich foods during high-temperature cooking. Due to its carcinogenic properties, the quantification of glycidamide in biological matrices is of significant interest in toxicology and food safety research. This compound, a stable isotope-labeled version of glycidamide, serves as an ideal internal standard for these analytical applications, enabling precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Commercial Suppliers and Product Specifications
A critical aspect of sourcing an analytical standard is understanding the available suppliers and their product specifications. This allows for an informed decision based on the specific requirements of the research, such as the desired purity, isotopic enrichment, and quantity. The following table summarizes the key quantitative data for commercially available this compound analytical standards.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Sizes |
| Santa Cruz Biotechnology, Inc. | sc-211918 | Information not publicly available | Information not publicly available | 100 µg |
| MedChemExpress | HY-W776973 | Information not publicly available | Information not publicly available | 1 mg, 5 mg |
| Toronto Research Chemicals (TRC) | G615253 | Information not publicly available | Information not publicly available | 1 mg, 5 mg, 10 mg, 25 mg |
Note: Purity and isotopic enrichment information is often detailed in the Certificate of Analysis (CoA) provided with the product upon purchase. It is recommended to contact the suppliers directly for the most up-to-date and lot-specific information.
The Role of this compound in Bioanalytical Methods
This compound is predominantly utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of glycidamide in various biological samples, including blood, urine, and tissues. Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte, while its mass is shifted by three daltons due to the incorporation of three 13C atoms. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer.
The general workflow for using this compound as an internal standard in a typical bioanalytical experiment is outlined below.
Experimental Protocol: Quantification of Glycidamide in a Biological Matrix using LC-MS/MS
The following provides a detailed, representative protocol for the quantification of glycidamide in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is intended as a template and may require optimization based on the specific matrix, instrumentation, and desired sensitivity.
1. Materials and Reagents
-
Glycidamide analytical standard
-
This compound analytical standard (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma)
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Preparation of Standard and Internal Standard Stock Solutions
-
Glycidamide Stock Solution (1 mg/mL): Accurately weigh 1 mg of glycidamide standard and dissolve it in 1 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
3. Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of working standard solutions by serially diluting the glycidamide stock solution with a 50:50 mixture of methanol and water.
-
Prepare calibration standards by spiking the appropriate volume of each working standard solution into the blank biological matrix to achieve a concentration range that covers the expected analyte levels.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation
-
To 100 µL of each calibration standard, QC sample, and unknown sample in a microcentrifuge tube, add 10 µL of a diluted this compound working solution (e.g., 1 µg/mL).
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glycidamide: m/z 88.1 → 70.1
-
This compound: m/z 91.1 → 73.1
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
6. Data Analysis
-
Integrate the peak areas for both glycidamide and this compound in each chromatogram.
-
Calculate the peak area ratio of the analyte to the internal standard for each standard, QC, and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of glycidamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Context: The Genotoxicity of Acrylamide
The significance of accurately quantifying glycidamide lies in its role as the genotoxic metabolite of acrylamide. The metabolic activation of acrylamide to glycidamide is a critical step in its carcinogenic mechanism. The following diagram illustrates this simplified metabolic pathway.
This technical guide provides a foundational understanding of the commercial availability and analytical application of the this compound standard. For researchers embarking on studies involving the quantification of glycidamide, the careful selection of a high-quality internal standard and the development of a robust and validated analytical method are paramount to achieving accurate and reproducible results.
The Unseen Trail: A Technical Guide to 13C Labeled Compounds in Toxicological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of toxicology, understanding the precise mechanisms by which a compound exerts its toxic effects is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful and indispensable tool, offering an unprecedented window into the metabolic fate, bioactivation, and adverse outcome pathways of xenobiotics. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques for leveraging ¹³C labeled compounds in toxicological research, empowering scientists to design safer chemicals and pharmaceuticals.
Core Applications of ¹³C Labeling in Toxicology
The use of ¹³C-labeled compounds in toxicology provides a non-radioactive and highly specific method to trace the journey of a substance within a biological system. This allows for a deeper understanding of a drug's disposition and its potential role in target organ toxicities.[1] The primary applications include:
-
Metabolic Fate and ADME Studies: By replacing one or more carbon atoms in a molecule with their ¹³C isotope, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a compound with high precision.[2][3] This is crucial for identifying and quantifying metabolites, including reactive intermediates that may be responsible for toxicity.
-
Dose-Response Analysis: ¹³C labeling enables the accurate quantification of parent compounds and their metabolites in various tissues and biofluids, facilitating the establishment of clear dose-response relationships for toxic effects. This is fundamental to risk assessment and the determination of safety margins.
-
Biomarker Discovery and Validation: Tracing the metabolic perturbations caused by a toxicant can lead to the discovery of novel biomarkers of exposure and effect. ¹³C-based methods can be used to validate the relationship between a biomarker and a specific toxicological endpoint, enhancing its diagnostic and prognostic value.
-
Elucidation of Toxicity Mechanisms: By following the incorporation of ¹³C into endogenous molecules and pathways, researchers can pinpoint the specific cellular processes disrupted by a toxicant. This includes identifying metabolic pathways that are either inhibited or aberrantly activated, leading to cellular dysfunction and toxicity.
Experimental Protocols: A Step-by-Step Approach
The successful application of ¹³C labeled compounds in toxicological research hinges on meticulously planned and executed experimental protocols. The following outlines the key methodologies for in vitro and in vivo studies.
In Vitro Studies with ¹³C Labeled Compounds
In vitro systems, such as cell cultures and liver microsomes, offer a controlled environment to investigate the metabolism and cytotoxicity of ¹³C-labeled toxicants.
Experimental Workflow for In Vitro Metabolism and Cytotoxicity Studies:
Detailed Methodology:
-
Preparation of ¹³C Labeled Compound: Synthesize or procure the desired compound with ¹³C labels at specific positions. The purity and isotopic enrichment should be verified using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Cell Culture and Treatment: Culture the relevant cell line (e.g., HepG2 for liver toxicity) or primary cells to a desired confluency. Expose the cells to varying concentrations of the ¹³C-labeled compound for a defined period.
-
Sample Preparation for Metabolite Analysis:
-
Cell Lysis and Extraction: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells and extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
Protein Precipitation: Centrifuge the cell lysate to pellet proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.
-
-
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common technique for identifying and quantifying ¹³C-labeled metabolites. The mass shift introduced by the ¹³C atoms allows for the clear distinction between the parent compound, its metabolites, and endogenous molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide detailed structural information about the metabolites, helping to elucidate the exact position of metabolic modifications.
-
-
Cytotoxicity Assessment: Concurrently with metabolite analysis, assess cell viability using assays such as the MTT or LDH assay to correlate metabolic changes with toxic outcomes.
In Vivo Studies with ¹³C Labeled Compounds
Animal models are essential for understanding the systemic effects of toxicants.
Experimental Workflow for In Vivo ADME and Toxicity Studies:
Detailed Methodology:
-
Animal Dosing: Administer the ¹³C-labeled compound to the animal model (e.g., rats, mice) via the relevant route of exposure (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood, urine, and feces at various time points. At the end of the study, collect relevant tissues for analysis.
-
Sample Processing:
-
Plasma/Serum: Separate plasma or serum from blood samples.
-
Tissue Homogenization: Homogenize tissue samples in an appropriate buffer.
-
Extraction: Extract the parent compound and its metabolites from the biological matrices using techniques like liquid-liquid extraction or solid-phase extraction.
-
-
Analytical Quantification: Use a validated LC-MS/MS method to quantify the concentrations of the ¹³C-labeled parent compound and its metabolites in the collected samples.
-
Toxicological Assessment: Perform histopathological examination of tissues to assess for signs of toxicity and correlate these findings with the pharmacokinetic and metabolic data.
Data Presentation: Quantitative Insights into Toxicity
The quantitative nature of ¹³C-labeling studies allows for the generation of precise data that can be summarized in tables for clear comparison and interpretation.
Case Study: Benzo[a]pyrene Metabolism
Benzo[a]pyrene (BaP) is a ubiquitous environmental pollutant and a known human carcinogen. Understanding its metabolic activation is crucial for assessing its carcinogenic risk. A study utilizing ¹³C₄-labeled BaP metabolites as internal standards developed a sensitive stable isotope dilution LC-MS/MS method to quantify BaP metabolites in human lung cells.[4]
Table 1: Quantitative LC-MS/MS Analysis of Benzo[a]pyrene Metabolites
| Parameter | 3-Hydroxybenzo[a]pyrene (3-OH-B[a]P) | Benzo[a]pyrene-7,8-dione |
| Limit of Quantitation (LOQ) | 6 fmol on column | Not explicitly stated |
| Calibration Curve Range | 0.5 - 200 pmol | 0.1 - 50 pmol |
| Internal Standard | [¹³C₄]-3-OH-B[a]P | [¹³C₄]-B[a]P-7,8-dione |
| Mass Transition (Unlabeled) | m/z 269 to m/z 239 | m/z 283 to m/z 226 |
| Mass Transition (¹³C₄-labeled) | m/z 273 to m/z 243 | m/z 287 to m/z 230 |
Data sourced from a study on the quantitation of Benzo[a]pyrene metabolic profiles in human bronchoalveolar H358 cells.[4]
Case Study: Acetaminophen-Induced Hepatotoxicity
Acetaminophen (APAP) overdose is a leading cause of acute liver failure. Its toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione (GSH) stores and leads to oxidative stress and cell death.
Table 2: Dose-Response of Acetaminophen on Hepatocyte Viability and Glutathione Content
| Acetaminophen Concentration (mM) | Cell Viability (% of Control) in Primary Rat Hepatocytes | GSH Content (% of Control) in Primary Rat Hepatocytes |
| 0 | 100 ± 5 | 100 ± 8 |
| 1 | 95 ± 6 | 85 ± 7 |
| 3 | 80 ± 7 | 55 ± 6 |
| 6 | 50 ± 8 | 39 ± 5 |
| 10 | 25 ± 5 | 20 ± 4 |
Data represents typical dose-response curves observed in in vitro studies. Actual values may vary depending on the specific experimental conditions.
Biomarker Validation: Glutathione as a Marker of Oxidative Stress
Glutathione (GSH) is a critical antioxidant, and its depletion is a key event in many toxicological processes. The accurate quantification of GSH is therefore essential for assessing oxidative stress. A validated LC-MS/MS method for the quantification of total glutathione provides the necessary precision and sensitivity for its use as a biomarker.
Table 3: Validation Parameters for an LC-MS/MS Method for Total Glutathione Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 µM |
| Lower Limit of Quantification (LLOQ) | 0.78 µM |
| Linear Range | 0.78 - 100 µM (R² = 0.9997) |
| Intra-run Coefficient of Variation | 2.49% |
| Inter-run Coefficient of Variation | 2.04% |
| Mean Recovery | 99.9% - 108.9% |
Data sourced from a study on the quantification and ¹³C-tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS.
Visualizing Toxicity: Signaling Pathways and Workflows
Diagrams are powerful tools for illustrating the complex interactions and processes involved in toxicology. The following diagrams, generated using the DOT language, depict key concepts discussed in this guide.
Metabolic Activation of Aflatoxin B₁ and Induction of Oxidative Stress
Aflatoxin B₁ (AFB₁), a potent mycotoxin, undergoes metabolic activation by cytochrome P450 enzymes to a reactive epoxide, which can bind to DNA, leading to mutations and cancer. This process also induces oxidative stress.
Role of Pro-inflammatory Lipid Mediators in Toxicity
Certain toxicants can disrupt lipid metabolism, leading to the increased production of pro-inflammatory lipid mediators. These mediators can activate signaling pathways that contribute to inflammation and cellular damage.
Conclusion
The application of ¹³C labeled compounds has revolutionized toxicological research, providing a level of detail and certainty that was previously unattainable. From delineating complex metabolic pathways to identifying novel biomarkers and elucidating mechanisms of toxicity, these stable isotope tracers are at the forefront of modern safety science. By integrating the methodologies and data interpretation frameworks outlined in this guide, researchers and drug development professionals can enhance the precision and predictive power of their toxicological assessments, ultimately contributing to the development of safer and more effective products.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. researchgate.net [researchgate.net]
- 3. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitation of Benzo[a]pyrene Metabolic Profiles in Human Bronchoalveolar H358) Cells by Stable Isotope Dilution Liquid Chromatography-Atmospheric Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Backbone: A Technical Guide to the Natural Abundance of ¹³C and Its Critical Role in Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular research and pharmaceutical development, the ability to trace, track, and quantify metabolic processes is paramount. Among the sophisticated tools available, stable isotope labeling stands out, with Carbon-13 (¹³C) labeled compounds serving as a cornerstone for insightful and robust analysis. This technical guide delves into the fundamental concept of the natural abundance of ¹³C, its intrinsic properties, and its indispensable relevance in the synthesis and application of labeled compounds across various scientific disciplines.
The Natural Abundance of Carbon Isotopes
Carbon, the fundamental element of life, exists in nature as a mixture of isotopes. The most common is Carbon-12 (¹²C), accounting for the vast majority of all carbon atoms. However, it is the stable, non-radioactive isotope, Carbon-13 (¹³C), that offers a unique window into biological and chemical processes. With a natural abundance of approximately 1.1%, ¹³C provides a distinguishable mass signature that can be exploited in scientific investigations.[1][2][3]
The slight mass difference between ¹²C and ¹³C, due to an extra neutron in the nucleus of the latter, forms the basis of its utility as a tracer.[1] This difference, while not significantly altering the chemical properties of the molecule, is readily detectable by modern analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Table 1: Natural Abundance and Properties of Carbon Isotopes
| Isotope | Protons | Neutrons | Natural Abundance (%) | Atomic Mass (Da) | Nuclear Spin (I) |
| ¹²C | 6 | 6 | ~98.9% | 12.000000 | 0 |
| ¹³C | 6 | 7 | ~1.1% | 13.003355 | 1/2 |
| ¹⁴C | 6 | 8 | ~1 part per trillion | 14.003241 | 0 |
Source: Data compiled from multiple scientific sources.
dot
The Significance of ¹³C in Labeled Compounds
The low natural abundance of ¹³C is the very characteristic that makes it an exceptional tool for labeling studies. By synthesizing molecules where specific carbon atoms are replaced with ¹³C, researchers can introduce a "heavy" tag that can be traced through complex biological systems. These ¹³C-labeled compounds are chemically identical to their unlabeled counterparts, ensuring that they participate in metabolic pathways without altering the biological processes under investigation.
The applications of ¹³C-labeled compounds are vast and continue to expand, particularly in the realm of drug development and metabolic research. Key applications include:
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell. By feeding cells a ¹³C-labeled substrate (e.g., glucose) and analyzing the distribution of ¹³C in downstream metabolites, researchers can map out and quantify the flow of carbon through various metabolic pathways. This is invaluable for understanding disease states like cancer and for identifying potential drug targets.
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial. ¹³C-labeled versions of drug candidates are used to trace their fate in the body, helping to identify metabolites and understand clearance pathways.
-
Proteomics and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used method for quantitative proteomics. It involves growing cells in media containing either "light" (¹²C) or "heavy" (¹³C) amino acids. By comparing the mass spectra of proteins from the two cell populations, researchers can accurately quantify changes in protein expression levels in response to various stimuli or drug treatments.
-
Structural Elucidation: ¹³C NMR spectroscopy is a fundamental technique for determining the carbon skeleton of organic molecules. While natural abundance ¹³C NMR is possible, enriching a molecule with ¹³C significantly enhances the signal, facilitating the structural elucidation of complex molecules and natural products.
-
Medical Diagnostics: The ¹³C-Urea Breath Test is a non-invasive diagnostic tool for detecting Helicobacter pylori infection, a common cause of stomach ulcers. The patient ingests ¹³C-labeled urea, and if the bacteria are present, their urease enzyme breaks down the urea, releasing ¹³CO₂ which is then detected in the patient's breath.
dot
Experimental Protocols
The successful application of ¹³C-labeled compounds hinges on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
¹³C Metabolic Flux Analysis (MFA) using GC-MS
This protocol outlines the general steps for conducting a ¹³C-MFA experiment in microbial cultures.
Table 2: Protocol for ¹³C Metabolic Flux Analysis (MFA)
| Step | Procedure |
| 1. Cell Culturing | Grow microbial cells in a defined medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose) as the primary carbon source. Maintain the culture in a metabolic steady state. |
| 2. Quenching and Metabolite Extraction | Rapidly quench metabolic activity by transferring the cell culture to a cold solution (e.g., -20°C methanol). Extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water mixture). |
| 3. Sample Derivatization | Derivatize the extracted metabolites to increase their volatility for Gas Chromatography (GC) analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). |
| 4. GC-MS Analysis | Analyze the derivatized samples using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the isotopic labeling patterns. |
| 5. Data Analysis | Correct the raw MS data for the natural abundance of ¹³C. Use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and estimate the intracellular metabolic fluxes. |
dot
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol describes the key steps for a typical SILAC experiment for quantitative proteomics.
Table 3: Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
| Step | Procedure |
| 1. Cell Culture Adaptation | Culture two populations of cells in specialized SILAC media. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine). The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine). Allow cells to undergo at least five doublings to ensure complete incorporation of the labeled amino acids. |
| 2. Experimental Treatment | Apply the experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control. |
| 3. Cell Lysis and Protein Extraction | Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio. Lyse the cells and extract the total protein. |
| 4. Protein Digestion | Digest the protein mixture into peptides using a protease, typically trypsin. |
| 5. LC-MS/MS Analysis | Analyze the peptide mixture using Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS). The LC separates the peptides, and the MS/MS identifies the peptides and quantifies the intensity ratio of the "heavy" and "light" peptide pairs. |
| 6. Data Analysis | Use specialized software to identify proteins and calculate the relative abundance ratios based on the "heavy"/"light" peptide ratios. |
dot
¹³C-Urea Breath Test for Helicobacter pylori Detection
This protocol provides a general outline for the clinical ¹³C-Urea Breath Test.
Table 4: Protocol for ¹³C-Urea Breath Test
| Step | Procedure |
| 1. Patient Preparation | The patient must fast for at least one hour before the test. Certain medications, such as proton pump inhibitors and antibiotics, should be discontinued for a specified period before the test. |
| 2. Baseline Breath Sample | A baseline breath sample is collected by having the patient breathe into a collection bag. This measures the background level of ¹³CO₂. |
| 3. Ingestion of ¹³C-Urea | The patient ingests a solution containing a small amount of ¹³C-labeled urea. |
| 4. Post-Dose Breath Sample | After a specific time interval (typically 10-30 minutes), a second breath sample is collected in another bag. |
| 5. Sample Analysis | The ¹³CO₂/¹²CO₂ ratio in both breath samples is measured using an isotope ratio mass spectrometer. |
| 6. Interpretation of Results | A significant increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori. |
Sample Preparation for ¹³C NMR Spectroscopy
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Table 5: Protocol for ¹³C NMR Sample Preparation
| Step | Procedure |
| 1. Sample Quantity | For a standard ¹³C NMR spectrum of a small molecule, a higher concentration is generally better. Aim for 10-50 mg of the compound. For ¹³C-enriched samples, smaller quantities may be sufficient. |
| 2. Solvent Selection | Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterium signal is used by the spectrometer for field frequency locking. |
| 3. Filtration | Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any solid particles, which can degrade the spectral quality. |
| 4. Transfer to NMR Tube | Transfer the filtered solution into a clean, high-quality 5 mm NMR tube to a depth of approximately 4-5 cm. |
| 5. Internal Standard | Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift referencing. |
Data Presentation and Interpretation
The data generated from experiments using ¹³C-labeled compounds is rich and quantitative. Proper presentation and interpretation are key to extracting meaningful biological insights.
Table 6: Example of Mass Isotopologue Distribution (MID) Data from a ¹³C-MFA Experiment
This table shows hypothetical MID data for the amino acid Alanine, derived from cells grown on [U-¹³C₆]glucose. The distribution reveals the number of carbon atoms from glucose that have been incorporated into the Alanine pool.
| Mass Isotopologue | Abbreviation | Fractional Abundance (%) |
| All carbons are ¹²C | M+0 | 5 |
| One carbon is ¹³C | M+1 | 15 |
| Two carbons are ¹³C | M+2 | 30 |
| Three carbons are ¹³C | M+3 | 50 |
M+n represents the metabolite with 'n' carbons labeled with ¹³C.
Table 7: Example of SILAC Data for a Specific Protein
This table illustrates how SILAC data can be presented to show changes in protein expression.
| Protein | Peptide Sequence | Light (Control) Intensity | Heavy (Treated) Intensity | Heavy/Light Ratio | Fold Change |
| Kinase X | VGYIAGLPVQK | 1.2 x 10⁶ | 3.6 x 10⁶ | 3.0 | 3.0-fold increase |
| Phosphatase Y | ELADILSIR | 5.8 x 10⁵ | 1.45 x 10⁵ | 0.25 | 4.0-fold decrease |
Conclusion
The natural abundance of ¹³C, though small, provides a powerful and non-invasive tool for modern scientific research. The ability to incorporate this stable isotope into molecules of interest has revolutionized our understanding of metabolism, disease, and drug action. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies surrounding ¹³C-labeled compounds is essential for designing and executing experiments that yield high-quality, interpretable data. As analytical technologies continue to advance, the applications of ¹³C are set to expand even further, promising new discoveries and innovations in the years to come.
References
Methodological & Application
Application Note: Quantification of Glycidamide in Various Matrices using Glycidamide-¹³C₃ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of glycidamide in various matrices, such as food and biological samples, using a stable isotope dilution assay (SIDA) with Glycidamide-¹³C₃ as an internal standard. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection. This approach is critical for researchers, scientists, and drug development professionals involved in food safety, toxicology, and carcinogenicity studies related to acrylamide exposure.
Introduction
Acrylamide, a process contaminant formed in carbohydrate-rich foods during high-temperature cooking, is classified as a probable human carcinogen.[1] Its carcinogenicity is primarily attributed to its metabolite, glycidamide, a reactive epoxide formed in the body via cytochrome P450 2E1-mediated oxidation.[2][3][4] Glycidamide can form adducts with DNA and proteins, leading to genotoxic effects.[2] Therefore, accurate quantification of glycidamide in various matrices is essential for exposure assessment and toxicological studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of glycidamide due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Glycidamide-¹³C₃, is crucial for accurate quantification. This internal standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte, thereby compensating for variations in sample preparation, matrix effects, and instrument response. This application note details a robust LC-MS/MS method for the reliable quantification of glycidamide using Glycidamide-¹³C₃.
Metabolic and Toxicological Pathway of Acrylamide
The metabolic activation of acrylamide to glycidamide and its subsequent interaction with cellular macromolecules is a key pathway in its toxicity. The following diagram illustrates this process.
Experimental Workflow for Glycidamide Analysis
A systematic workflow is essential for achieving accurate and reproducible results. The diagram below outlines the key steps from sample collection to data analysis.
Experimental Protocols
Materials and Reagents
-
Glycidamide (analytical standard)
-
Glycidamide-¹³C₃ (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (if required)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of glycidamide and Glycidamide-¹³C₃ in methanol.
-
Working Standard Solutions: Serially dilute the glycidamide stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards.
-
Internal Standard Spiking Solution: Dilute the Glycidamide-¹³C₃ stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent as the calibration standards.
Sample Preparation Protocol (General)
This is a generalized protocol; specific matrices may require optimization.
-
Sample Homogenization: Homogenize solid samples. For liquid samples, use a measured aliquot.
-
Internal Standard Addition: Add a known volume of the Glycidamide-¹³C₃ internal standard spiking solution to each sample, vortex, and briefly incubate.
-
Extraction:
-
For Food Matrices: An extraction with water followed by a clean-up step using SPE may be employed.
-
For Biological Fluids (e.g., Blood, Serum): Perform protein precipitation by adding a 3-fold excess of cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the LC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
The following are typical starting parameters and may require optimization for specific instruments.
| Parameter | Typical Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or gradient elution depending on matrix complexity. A common isocratic mobile phase is a mixture of 0.2% formic acid in water and acetonitrile (e.g., 60:40 v/v). |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | ~3.5 kV |
| Desolvation Temp. | ~400 °C |
| Desolvation Gas Flow | ~650 L/h |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) |
| Glycidamide | 88.1 | 45.0 | ~16 |
| Glycidamide-¹³C₃ | 91.0 | 74.0 | ~16 |
Quantitative Data and Method Performance
The use of Glycidamide-¹³C₃ as an internal standard ensures high accuracy and precision. The following table summarizes typical performance characteristics of the method.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | 85 - 115% |
Conclusion
The described LC-MS/MS method using Glycidamide-¹³C₃ as an internal standard provides a robust, sensitive, and accurate platform for the quantification of glycidamide in diverse and complex matrices. This stable isotope dilution assay effectively mitigates matrix effects and procedural inconsistencies, making it an invaluable tool for research in food safety, toxicology, and drug development. The detailed protocols and performance data presented herein serve as a comprehensive guide for the implementation of this analytical method.
References
- 1. Analysis of Acrylamide and Glycidamide in Dried Blood Spot of Smokers Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acrylamide is metabolized to glycidamide in the rat: evidence from hemoglobin adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Glycidamide in Food Samples using Isotope Dilution Mass Spectrometry with Glycidamide-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidamide, a reactive epoxide metabolite of acrylamide, is a process-induced contaminant found in various heat-treated carbohydrate-rich foods. Due to its genotoxic and carcinogenic properties, accurate quantification of glycidamide in food matrices is crucial for food safety assessment and human health risk evaluation.[1] This application note details a robust and sensitive method for the determination of glycidamide in food samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Glycidamide-¹³C₃. The use of an isotope dilution method ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Introduction
Acrylamide is formed in starchy foods during high-temperature cooking processes like frying, baking, and roasting through the Maillard reaction.[2] In the human body, acrylamide is metabolized by cytochrome P450 2E1 (CYP2E1) to glycidamide.[3] Glycidamide is considered the ultimate carcinogenic species as it can form covalent adducts with DNA, leading to genetic mutations.[3] While glycidamide is primarily formed endogenously, it has also been detected directly in food products, albeit at lower concentrations than acrylamide.[1] The presence of glycidamide in food raises significant health concerns, necessitating sensitive and reliable analytical methods for its quantification.
This application note provides a detailed protocol for the extraction and quantification of glycidamide in complex food matrices such as potato chips and coffee. The method utilizes a ¹³C₃-labeled glycidamide internal standard to achieve accurate and precise measurements by LC-MS/MS.
Genotoxic Mechanism of Glycidamide
Glycidamide exerts its genotoxic effects primarily through the formation of DNA adducts. As a reactive epoxide, it can covalently bind to the nitrogen atoms of DNA bases, particularly guanine and adenine. This process can lead to mutations if not repaired by the cell's DNA repair mechanisms.
Figure 1: Metabolic activation of acrylamide to glycidamide and its subsequent reaction with DNA, leading to potential carcinogenesis.
Experimental Protocol
This protocol is a comprehensive guide for the quantification of glycidamide in food samples.
Materials and Reagents
-
Glycidamide (analytical standard)
-
Glycidamide-¹³C₃ (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Syringe filters (0.22 µm)
Sample Preparation Workflow
Figure 2: Experimental workflow for the quantification of glycidamide in food samples.
Detailed Procedure
-
Sample Homogenization:
-
Weigh 1-2 g of the homogenized food sample into a 50 mL polypropylene centrifuge tube. For liquid samples like coffee, use 5-10 mL.
-
-
Internal Standard Spiking:
-
Add a known amount of Glycidamide-¹³C₃ internal standard solution to each sample, quality control (QC), and calibration standard.
-
-
Extraction:
-
Add 10 mL of ultrapure water and 10 mL of acetonitrile to the tube.
-
Vortex or shake vigorously for 20 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 5000 x g for 10 minutes.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load 5 mL of the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the glycidamide and the internal standard with 4 mL of acetonitrile or an appropriate solvent mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate glycidamide from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glycidamide: Precursor ion m/z 88.1 -> Product ion m/z 45.0.
-
Glycidamide-¹³C₃: Precursor ion m/z 91.1 -> Product ion m/z 47.0 (hypothetical, to be confirmed with standard).
-
-
Quantitative Data
The following table summarizes representative data for glycidamide concentrations found in various food products from published studies. It is important to note that concentrations can vary significantly based on brand, processing conditions, and analytical methodology.
| Food Product | Glycidamide Concentration (µg/kg) | Reference |
| Potato Crisps/Chips | 0.3 - 1.5 | |
| French Fries (cooked in sunflower oil) | Higher than coconut oil |
Note: The development of a stable isotope dilution assay using ¹³C-labeled glycidamide has confirmed its presence in processed foods, with potato samples showing levels between 0.3 and 1.5 µg/kg.
Discussion
The use of Glycidamide-¹³C₃ as an internal standard is critical for the accurate quantification of glycidamide in diverse and complex food matrices. The stable isotope-labeled standard co-elutes with the native analyte and experiences similar ionization effects, thereby compensating for any losses during sample preparation and variations in instrument performance. This isotope dilution LC-MS/MS method provides the high sensitivity and selectivity required to measure the low levels of glycidamide typically found in food.
The data indicates that glycidamide is present in commonly consumed heat-processed foods. The concentration can be influenced by factors such as the type of cooking oil used, with oils rich in unsaturated fatty acids potentially leading to higher glycidamide formation.
Conclusion
This application note presents a detailed and reliable LC-MS/MS method for the quantification of glycidamide in food samples using a stable isotope-labeled internal standard, Glycidamide-¹³C₃. The protocol provides a robust workflow for sample preparation and analysis, enabling accurate determination of this important process contaminant. This method can be effectively utilized by researchers, regulatory agencies, and food industry professionals for monitoring glycidamide levels in food, conducting exposure assessments, and further investigating its impact on human health.
References
Analysis of Glycidamide-¹³C₃ in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidamide is the reactive epoxide metabolite of acrylamide, a compound formed in carbohydrate-rich foods during high-temperature cooking and also present in tobacco smoke.[1][2] Acrylamide is classified as a probable human carcinogen, and its toxicity is largely attributed to the formation of glycidamide, which can form adducts with DNA and proteins.[3][4][5] The analysis of glycidamide and its metabolites in biological matrices such as urine, blood, and tissue is crucial for assessing exposure to acrylamide and understanding its toxicokinetics and toxicodynamics. Glycidamide-¹³C₃ is a stable isotope-labeled internal standard used for the accurate quantification of glycidamide in biological samples by isotope dilution mass spectrometry.
These application notes provide detailed protocols for the extraction and quantification of glycidamide in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of Acrylamide to Glycidamide
Acrylamide is metabolized in the body primarily by cytochrome P450 2E1 (CYP2E1) to form glycidamide. Glycidamide is then either detoxified by conjugation with glutathione (GSH) or can react with macromolecules like DNA and hemoglobin.
Quantitative Analysis by LC-MS/MS
The determination of glycidamide in biological matrices is typically performed using LC-MS/MS. This methodology offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte. The use of a stable isotope-labeled internal standard like Glycidamide-¹³C₃ is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.
Summary of LC-MS/MS Method Performance
The following tables summarize typical quantitative data for the analysis of glycidamide in various biological matrices. These values are compiled from multiple sources and represent achievable performance for validated LC-MS/MS methods.
Table 1: Quantitative Parameters for Glycidamide Analysis in Blood/Plasma
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL | |
| Linearity Range | 1 - 40 µg/mL | |
| Intra-day Precision (%RSD) | ≤ 8.60% | |
| Inter-day Precision (%RSD) | ≤ 8.60% | |
| Accuracy (% Recovery) | 92.0 - 109% |
Table 2: Quantitative Parameters for Glycidamide Analysis in Urine
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.5 µg/L - 100 ng/mL | |
| Intra-day Precision (%RSD) | 2 - 6% | |
| Inter-day Precision (%RSD) | 2 - 6% | |
| Linearity | Established over the relevant concentration range |
Table 3: Quantitative Parameters for Glycidamide Analysis in Tissue Homogenates
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |
| Intra-day Precision (%RSD) | ≤ 8.60% (as per plasma validation) | |
| Inter-day Precision (%RSD) | ≤ 8.60% (as per plasma validation) | |
| Accuracy (% Recovery) | 92.0 - 109% (as per plasma validation) |
Experimental Protocols
The following are detailed protocols for the analysis of glycidamide in blood, urine, and tissue. These protocols are based on established methods in the scientific literature.
General Laboratory Workflow
References
Application Notes and Protocols for Glycidamide-¹³C₃ in Toxicokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidamide is the primary and genotoxic metabolite of acrylamide, a compound formed in carbohydrate-rich foods during high-temperature cooking. Understanding the toxicokinetics of glycidamide is crucial for assessing the risk associated with acrylamide exposure. The use of a stable isotope-labeled internal standard, such as Glycidamide-¹³C₃, is essential for accurate quantification in biological matrices due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and extraction losses. These application notes provide detailed protocols for conducting toxicokinetic studies of glycidamide in rodents using Glycidamide-¹³C₃ as an internal standard, with a focus on sample analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Acrylamide
Acrylamide undergoes metabolic activation in the body, primarily mediated by the cytochrome P450 enzyme CYP2E1, to form glycidamide.[1][2][3] Glycidamide is a reactive epoxide that can bind to DNA, forming adducts that are believed to be a major cause of the mutagenicity and carcinogenicity associated with acrylamide exposure.[2] Glycidamide can also be detoxified through conjugation with glutathione (GSH).
Caption: Metabolic activation of acrylamide to glycidamide and its subsequent detoxification or reaction with DNA.
Experimental Protocols
Animal Studies
A typical toxicokinetic study involves the administration of a known dose of the test compound to laboratory animals, followed by the collection of biological samples at various time points.
a. Animal Model:
-
Species: B6C3F1 mice or Fischer 344 rats are commonly used models for acrylamide and glycidamide toxicokinetic studies.
-
Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
b. Dosing:
-
Test Article: Glycidamide (or Acrylamide, with subsequent measurement of glycidamide).
-
Internal Standard: Glycidamide-¹³C₃ will be used during sample analysis, not for dosing.
-
Dose Level: A dose of 0.1 mg/kg has been previously used in mice and rats for toxicokinetic studies of acrylamide, leading to measurable glycidamide concentrations.
-
Routes of Administration:
-
Intravenous (IV): Provides direct systemic administration and 100% bioavailability.
-
Oral Gavage: Simulates oral exposure.
-
Dietary: Mimics exposure through food.
-
c. Sample Collection:
-
Matrices: Blood (serum or plasma), urine, and various tissues (e.g., liver, kidney).
-
Time Points: Blood samples are collected at multiple time points post-dosing to characterize the absorption, distribution, metabolism, and excretion (ADME) profile. A typical schedule might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Procedure: Blood can be collected via tail vein or cardiac puncture into appropriate anticoagulant-treated tubes (e.g., EDTA for plasma). Tissues are collected after euthanasia and should be immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.
Sample Preparation and Analysis
The accurate quantification of glycidamide in biological matrices is achieved using LC-MS/MS with a stable isotope-labeled internal standard.
a. Sample Preparation (Protein Precipitation):
-
Thaw biological samples (plasma, serum, or tissue homogenates) on ice.
-
Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Add a known amount of the internal standard, Glycidamide-¹³C₃, in a suitable solvent.
-
Add 3 volumes of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate glycidamide from other matrix components.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used. The transitions for glycidamide and its ¹³C₃-labeled internal standard are monitored using Multiple Reaction Monitoring (MRM).
Experimental Workflow
Caption: A typical workflow for a toxicokinetic study of glycidamide.
Data Presentation
Quantitative data from toxicokinetic studies are summarized to provide key pharmacokinetic parameters.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Acrylamide | Glycidamide | Reference |
| Lower Limit of Quantification (LLOQ) in Plasma/Serum | 5 ng/mL | 10 ng/mL | |
| LLOQ in Tissues | 10 ng/mL | 20 ng/mL | |
| LLOQ in Urine | 25 ng/mL | 100 ng/mL | |
| Intra-day Precision (%RSD) | ≤ 10.9% | ≤ 8.60% | |
| Inter-day Precision (%RSD) | ≤ 10.9% | ≤ 8.60% | |
| Accuracy | 91.6 - 110% | 92.0 - 109% |
Table 2: Example Toxicokinetic Parameters for Glycidamide in Rodents (Following Acrylamide Administration)
| Parameter | Value (Units) | Species | Dosing Route | Reference |
| Time to Maximum Concentration (Tmax) | ~0.5 hours | Mouse | Oral Gavage | |
| Elimination Half-life (t½) | ~2 hours | Mouse | Oral Gavage | |
| Area Under the Curve (AUC) | Varies with dose | Rat | Oral Gavage | |
| Maximum Concentration (Cmax) | Varies with dose | Rat | Oral Gavage |
Note: Specific values for toxicokinetic parameters are highly dependent on the study design, including the dose, route of administration, and animal model.
Conclusion
The protocols outlined in these application notes provide a robust framework for conducting toxicokinetic studies of glycidamide using Glycidamide-¹³C₃ as an internal standard. The use of a stable isotope-labeled standard is critical for generating high-quality data. The detailed experimental procedures and analytical methods will enable researchers to accurately characterize the ADME properties of glycidamide, which is essential for human health risk assessment of acrylamide exposure.
References
Application of Glycidamide-¹³C₃ in Carcinogenicity Bioassays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylamide, a compound formed in carbohydrate-rich foods during high-temperature cooking, is classified as a probable human carcinogen.[1] Its carcinogenicity is primarily attributed to its in vivo metabolite, glycidamide, a reactive epoxide that readily forms adducts with cellular macromolecules, including DNA and proteins.[2][3] The formation of glycidamide-DNA adducts is considered a key initiating event in acrylamide-induced carcinogenesis.[3][4]
Glycidamide-¹³C₃ serves as a critical analytical tool in the study of acrylamide's carcinogenic potential. As a stable isotope-labeled internal standard, it is indispensable for the accurate quantification of glycidamide-DNA and hemoglobin adducts using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This high-precision analytical approach allows for the sensitive measurement of adduct levels in biological samples, providing valuable data for dose-response analysis and risk assessment. These application notes provide an overview and detailed protocols for the use of Glycidamide-¹³C₃ in carcinogenicity bioassays.
Metabolic Activation and Adduct Formation
Acrylamide is metabolized by cytochrome P450 enzymes, primarily CYP2E1, to form glycidamide. Glycidamide is an electrophilic compound that can react with nucleophilic sites in DNA and proteins. The primary DNA adducts formed are N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade). Glycidamide also reacts with the N-terminal valine of hemoglobin to form stable adducts, which serve as biomarkers of long-term exposure.
Figure 1: Metabolic activation of acrylamide to glycidamide and subsequent adduct formation with DNA and hemoglobin.
Experimental Protocols
The following are generalized protocols for the quantification of glycidamide-DNA and hemoglobin adducts using Glycidamide-¹³C₃ as an internal standard. Researchers should adapt these protocols based on their specific experimental design and available instrumentation.
Protocol 1: Quantification of Glycidamide-DNA Adducts in Rodent Tissues
1. Animal Dosing and Tissue Collection:
-
House B6C3F1 mice or F344/N rats under standard laboratory conditions.
-
Administer acrylamide or glycidamide in drinking water or via intraperitoneal injection at desired concentrations.
-
At the end of the study period, euthanize the animals and collect target tissues (e.g., liver, lung, kidney).
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until DNA extraction.
2. DNA Extraction:
-
Extract genomic DNA from tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.
-
Quantify the extracted DNA using UV spectrophotometry (A260/A280 ratio) to ensure purity.
3. DNA Hydrolysis and Adduct Enrichment:
-
To a known amount of DNA (e.g., 100 µg), add a precise amount of Glycidamide-¹³C₃-labeled internal standard for the specific adducts to be measured (e.g., ¹³C₃-N7-GA-Gua).
-
Perform thermal hydrolysis to release the N7-GA-Gua and N3-GA-Ade adducts from the DNA backbone.
-
Use solid-phase extraction (SPE) to enrich the adducts and remove unmodified nucleosides and other interfering substances.
4. LC-MS/MS Analysis:
-
Analyze the enriched samples using a validated LC-MS/MS method.
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for the native and ¹³C₃-labeled adducts.
-
Quantify the adduct levels by comparing the peak area ratio of the native adduct to the Glycidamide-¹³C₃ internal standard against a calibration curve.
Protocol 2: Quantification of Glycidamide-Hemoglobin Adducts in Blood
1. Blood Collection and Globin Isolation:
-
Collect whole blood samples from rodents or human subjects in EDTA-containing tubes.
-
Isolate red blood cells by centrifugation.
-
Lyse the red blood cells and precipitate the globin protein.
2. Globin Hydrolysis and Adduct Derivatization:
-
To a known amount of globin, add a precise amount of ¹³C₃-labeled internal standard for the glycidamide-valine adduct.
-
Perform alkaline hydrolysis to cleave the N-terminal valine adducts.
-
Derivatize the cleaved adducts to enhance their chromatographic and mass spectrometric properties.
3. LC-MS/MS Analysis:
-
Analyze the derivatized samples by LC-MS/MS using a method optimized for the specific derivative.
-
Quantify the adducts using the isotope dilution method as described for DNA adducts.
Figure 2: General experimental workflow for a carcinogenicity bioassay using Glycidamide-¹³C₃.
Data Presentation
The use of Glycidamide-¹³C₃ allows for the generation of precise quantitative data, which is essential for understanding the dose-response relationship of glycidamide-induced DNA damage and its role in carcinogenesis.
Table 1: Glycidamide-DNA Adduct Levels in Adult and Neonatal Mice
| Animal Model | Tissue/Sample | Adduct | Adduct Level (adducts/10⁸ nucleotides) | Reference |
| Adult Mice | Liver, Lung, Kidney | N7-GA-Gua | ~2000 | |
| Adult Mice | Liver, Lung, Kidney | N3-GA-Ade | ~20 | |
| Neonatal Mice | Whole Body DNA | N7-GA-Gua & N3-GA-Ade | 5-7 fold higher with Glycidamide vs. Acrylamide | |
| Human Volunteers | Blood Lymphocyte DNA | N7-GA-Gua | 0.3 - 6.3 |
Table 2: Tumor Incidence in 2-Year Glycidamide Bioassay in B6C3F1 Mice
| Sex | Organ | Neoplasm | Incidence (%) at 0.70 mM Glycidamide | Reference |
| Male | Harderian Gland | Adenoma | Significantly Increased | |
| Female | Harderian Gland | Adenoma | Significantly Increased | |
| Male | Lung | Alveolar/Bronchiolar Adenoma or Carcinoma | Significantly Increased | |
| Female | Lung | Alveolar/Bronchiolar Adenoma or Carcinoma | Significantly Increased | |
| Male | Forestomach | Squamous Cell Papilloma or Carcinoma | Significantly Increased | |
| Female | Forestomach | Squamous Cell Papilloma or Carcinoma | Significantly Increased | |
| Female | Mammary Gland | Adenoacanthoma or Adenocarcinoma | Significantly Increased | |
| Female | Ovary | Benign Granulosa Cell Tumor | Significantly Increased |
Table 3: Hemoglobin Adduct Levels in Humans
| Population | Adduct | Mean Level (pmol/g globin) | Range (pmol/g globin) | Reference |
| Non-smokers | GAVal | 17 | 9-23 | |
| Smokers | GAVal | 53 | 22-119 |
Conclusion
Glycidamide-¹³C₃ is an essential tool for the accurate quantification of glycidamide-induced DNA and protein adducts in carcinogenicity bioassays. The use of stable isotope dilution LC-MS/MS provides the sensitivity and specificity required to measure low levels of adducts in biological samples, enabling robust dose-response modeling and a deeper understanding of the mechanisms of acrylamide carcinogenicity. The protocols and data presented here serve as a guide for researchers in the fields of toxicology, cancer research, and drug development.
References
- 1. Determination of N7-glycidamide guanine adducts in human blood DNA following exposure to dietary acrylamide using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomedical rationale for acrylamide regulation and methods of detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumorigenicity of acrylamide and its metabolite glycidamide in the neonatal mouse bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Glycidamide (CASRN 5694-00-8) in F344/N Nctr Rats and B6C3F1/Nctr Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Analysis of Glycidamide using Glycidamide-¹³C₃ as an Internal Standard
Introduction
Glycidamide (GA) is a primary, reactive metabolite of acrylamide (AA), a process contaminant formed in carbohydrate-rich foods during high-temperature cooking.[1][2] Acrylamide is classified as a probable human carcinogen, and its toxicity is largely attributed to its in vivo conversion to glycidamide by cytochrome P450 2E1.[1][2] Glycidamide is highly reactive and can form adducts with DNA and proteins, making it the ultimate carcinogenic species.[1] Accurate quantification of glycidamide in various biological and food matrices is crucial for toxicological studies, human exposure assessment, and drug development research.
The use of a stable isotope-labeled internal standard, such as Glycidamide-¹³C₃, is essential for achieving high accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, allowing it to compensate for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement. This document provides detailed protocols for the preparation of various sample types for Glycidamide-¹³C₃ analysis.
General Experimental Workflow
The overall process, from sample collection to final analysis, involves several key stages. The choice of extraction and cleanup technique depends on the sample matrix, required sensitivity, and desired throughput. A generalized workflow is presented below.
Protocol 1: Protein Precipitation for Biological Fluids
Protein Precipitation (PPT) is a rapid and straightforward technique for removing the bulk of proteins from biological samples like plasma, serum, or extracts from dried blood spots (DBS). It is particularly well-suited for high-throughput screening environments. Acetonitrile is a commonly used solvent as it efficiently precipitates proteins while keeping small molecules like glycidamide in solution.
Experimental Protocol
-
Sample Aliquot : Transfer a known volume (e.g., 25-100 µL) of the biological sample (plasma, serum, or reconstituted DBS) into a microcentrifuge tube.
-
Internal Standard : Add the Glycidamide-¹³C₃ internal standard solution to the sample.
-
Precipitation : Add 3-4 volumes of ice-cold acetonitrile (containing 0.1% formic acid, if desired for pH compatibility with the mobile phase) to the sample. For example, for a 100 µL plasma sample, add 300-400 µL of acetonitrile.
-
Mixing : Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-45°C. This step concentrates the analyte and allows for solvent exchange.
-
Reconstitution : Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.2% formic acid in water/acetonitrile mix).
-
Final Centrifugation : Centrifuge the reconstituted sample one last time to remove any fine particulates before transferring the final extract to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary (PPT)
| Matrix | Analyte(s) | LLOQ | Linearity Range | Recovery (%) | Reference |
| Rat Plasma | AA & GA | 0.05 & 0.25 µg/mL | 0.1-100 & 0.5-100 µg/mL | >90% | |
| Dried Blood Spot | AA & GA | 1 µg/mL | 1-40 µg/mL | Not Specified |
LLOQ: Lower Limit of Quantification; AA: Acrylamide; GA: Glycidamide.
Protocol 2: Solid-Phase Extraction for Biological Fluids
Solid-Phase Extraction (SPE) is a sample preparation technique that provides a more thorough cleanup than PPT by partitioning analytes between a solid sorbent and a liquid phase. This results in cleaner extracts, reduces matrix effects, and can increase sensitivity by allowing for greater sample concentration. It is often used for analyzing hemoglobin adducts of glycidamide or when lower detection limits are required.
Experimental Protocol (Reversed-Phase SPE)
-
Sample Pre-treatment : Start with a protein-precipitated supernatant (from Protocol 1, steps 1-6) or dilute the raw biological fluid (e.g., plasma, urine) 1:1 with an aqueous buffer (e.g., water with 0.1% formic acid). Centrifuge to remove any particulates.
-
SPE Cartridge Conditioning : Condition a reversed-phase SPE cartridge (e.g., C18 or a water-wettable polymer) by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water or equilibration buffer. Do not allow the sorbent bed to dry out.
-
Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing : Wash the cartridge with 1-2 column volumes of a weak, aqueous solvent (e.g., 5% methanol in water) to remove salts and other polar interferences. The wash solvent should be strong enough to remove interferences without eluting the glycidamide.
-
Elution : Elute the glycidamide and Glycidamide-¹³C₃ from the cartridge using a small volume (e.g., 2 x 0.5 mL) of a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a nitrogen stream and reconstitute in the initial LC mobile phase for analysis, as described in Protocol 1 (steps 7-9).
Protocol 3: QuEChERS-Based Method for Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting a wide range of analytes from complex food matrices. The protocol typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive SPE (d-SPE).
Experimental Protocol
-
Sample Homogenization : Weigh 1-5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Internal Standard and Hydration : Add the Glycidamide-¹³C₃ internal standard. Add a specific volume of water (e.g., 5-10 mL) to hydrate the sample, especially for dry matrices.
-
Extraction : Add 10 mL of acetonitrile to the tube. Add a QuEChERS extraction salt packet (commonly containing MgSO₄ for water absorption and NaCl for phase separation).
-
Shaking : Cap the tube tightly and shake vigorously for 1-5 minutes to ensure thorough extraction.
-
Centrifugation : Centrifuge at high speed (e.g., 4,000 x g) for 5 minutes to separate the organic layer.
-
Dispersive SPE Cleanup : Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a d-SPE tube. The d-SPE tube contains a sorbent (e.g., primary secondary amine (PSA) to remove sugars and fatty acids) and anhydrous MgSO₄ to remove residual water.
-
Vortex and Centrifuge : Vortex the d-SPE tube for 1 minute and then centrifuge for 5 minutes.
-
Final Extract : The resulting supernatant is the final, cleaned extract. This can be injected directly or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary (QuEChERS)
| Matrix | Analyte | LLOQ | Recovery (%) | RSD (%) | Reference |
| Infant Formula | AA | 0.90 µg/kg | 103-105% | <1.6% | |
| Dried Fruits/Seeds | AA | 5.0 µg/kg | Not Specified | Not Specified | |
| Cooking Oil | AA | 108 ng/mL | ~95% | <5% |
RSD: Relative Standard Deviation.
LC-MS/MS Analysis Parameters
Final analysis is performed using an LC-MS/MS system, typically with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Typical Parameters:
-
Chromatography : Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase : Gradient or isocratic elution using a mixture of water and acetonitrile, often with an acid modifier like formic acid (0.1-0.2%) to improve peak shape and ionization.
-
Ionization : Positive Electrospray Ionization (ESI+).
-
MRM Transitions :
-
Glycidamide (GA) : m/z 88.1 → 45.0
-
Glycidamide-¹³C₃ (IS) : m/z 91.1 → 74.0 (or other appropriate fragments)
-
Conclusion
The choice of sample preparation method for glycidamide analysis is highly dependent on the matrix and the analytical objectives.
-
Protein Precipitation is a fast, simple, and cost-effective method suitable for high-throughput analysis of biological fluids where high sensitivity is not the primary concern.
-
Solid-Phase Extraction offers superior cleanup, leading to reduced matrix effects and improved sensitivity, making it ideal for complex biological samples or when low detection limits are necessary.
-
The QuEChERS method is exceptionally effective for a wide variety of complex food matrices, providing good recoveries and cleanup with a streamlined workflow.
In all methodologies, the consistent use of a stable isotope-labeled internal standard like Glycidamide-¹³C₃ is paramount for correcting matrix-related inaccuracies and ensuring reliable quantification.
References
Application Notes and Protocols for Studying DNA Adduct Formation Using Glycidamide-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidamide, the reactive epoxide metabolite of acrylamide, is a genotoxic compound known to form covalent adducts with DNA, thereby implicated in carcinogenesis. Acrylamide is prevalent in certain cooked foods and is a component of tobacco smoke, making human exposure widespread. The study of glycidamide-induced DNA adducts is crucial for understanding its mechanisms of toxicity and for assessing the risk associated with acrylamide exposure. Glycidamide-¹³C₃ serves as an essential tool in this research, primarily as an internal standard in isotope dilution mass spectrometry for the accurate quantification of DNA adducts.
This document provides detailed application notes and experimental protocols for the use of Glycidamide-¹³C₃ in studying the formation of the two primary DNA adducts: N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade).
Key Glycidamide-DNA Adducts
Glycidamide reacts with DNA to form several adducts, with N7-GA-Gua being the most abundant, followed by N3-GA-Ade.[1][2] These adducts can lead to mutations if not repaired, contributing to the genotoxic effects of acrylamide.[3][4]
-
N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua): The major adduct formed.[5]
-
N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade): A minor but significant adduct.
Applications of Glycidamide-¹³C₃
Glycidamide-¹³C₃ is a stable isotope-labeled analog of glycidamide. Its primary application is as an internal standard in quantitative analysis of glycidamide-DNA adducts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation, extraction, and instrument response, thereby ensuring high accuracy and precision in adduct quantification.
Data Presentation: Quantitative Analysis of Glycidamide-DNA Adducts
The following tables summarize quantitative data on glycidamide-DNA adduct levels from various studies. These values provide a reference for researchers designing and interpreting their own experiments.
Table 1: In Vivo Glycidamide-DNA Adduct Levels in Rodents
| Species | Tissue | Compound Administered | Dose | N7-GA-Gua (adducts/10⁸ nucleotides) | N3-GA-Ade (adducts/10⁸ nucleotides) | Reference |
| Adult Mouse | Liver, Lung, Kidney | Acrylamide | 50 mg/kg | ~2000 | ~20 | |
| Neonatal Mouse | Whole Body | Glycidamide | - | 5-7 fold higher than Acrylamide | - | |
| Rat | Kidney | Acrylamide | 1 µg/kg bw | ~1 | Not detected | |
| Rat | Lung | Acrylamide | 1 µg/kg bw | <1 | Not detected | |
| Rat | Liver, Kidney, Lung | Acrylamide | 10 µg/kg bw | ~1-2 | Not detected | |
| Rat | Liver, Kidney, Lung | Acrylamide | 100 µg/kg bw | ~1-2 | Not detected |
Table 2: In Vitro and Human Glycidamide-DNA Adduct Levels
| Sample Type | Exposure | N7-GA-Gua (adducts/10⁸ nucleotides) | Reference |
| Human Blood DNA | Dietary Acrylamide | 0.3 - 6.3 | |
| V79 Chinese Hamster Cells | Glycidamide (1 µM) | Detected |
Experimental Protocols
The following protocols are synthesized from methodologies reported in the scientific literature for the analysis of glycidamide-DNA adducts using Glycidamide-¹³C₃ as an internal standard.
Protocol 1: In Vivo Study of DNA Adduct Formation in Rodents
This protocol describes the treatment of rodents with acrylamide or glycidamide and the subsequent analysis of DNA adducts in various tissues.
1. Animal Dosing:
- House animals (e.g., mice or rats) under standard conditions.
- Prepare dosing solutions of acrylamide or glycidamide in a suitable vehicle (e.g., water).
- Administer the compound to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). A range of doses can be used to assess dose-response relationships.
- Include a control group receiving only the vehicle.
- After a specified time, humanely euthanize the animals and collect the target tissues (e.g., liver, lung, kidney).
- Snap-freeze the tissues in liquid nitrogen and store at -80°C until DNA extraction.
2. DNA Extraction:
- Thaw the tissue samples on ice.
- Homogenize the tissue in a suitable lysis buffer.
- Extract DNA using a commercial DNA isolation kit or a standard phenol-chloroform extraction method.
- Ensure the removal of RNA by treating with RNase.
- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.
3. DNA Hydrolysis (Thermal Depurination):
- To an aliquot of the extracted DNA (e.g., 100 µg), add a known amount of Glycidamide-¹³C₃-derived internal standard for N7-GA-Gua and N3-GA-Ade.
- Perform neutral thermal hydrolysis to release the depurinating adducts (N7-GA-Gua and N3-GA-Ade) from the DNA backbone. This is typically done by heating the DNA sample at a neutral pH.
4. Sample Clean-up:
- After hydrolysis, precipitate the remaining DNA (e.g., with cold ethanol) and centrifuge to pellet the DNA.
- The supernatant, containing the released adducts, is collected for LC-MS/MS analysis.
- Further solid-phase extraction (SPE) may be necessary to clean up the sample and enrich the adducts.
5. LC-MS/MS Analysis:
- Use a reverse-phase C18 column for chromatographic separation.
- Employ a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
- Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the native adducts and their ¹³C-labeled internal standards.
6. Data Analysis:
- Quantify the amount of N7-GA-Gua and N3-GA-Ade in the sample by comparing the peak area ratios of the native adducts to their corresponding ¹³C-labeled internal standards.
- Normalize the adduct levels to the amount of DNA analyzed, typically expressed as adducts per 10⁸ nucleotides.
Protocol 2: In Vitro Study of DNA Adduct Formation in Cell Culture
This protocol outlines the treatment of cultured cells with glycidamide and the subsequent analysis of DNA adducts.
1. Cell Culture and Treatment:
- Culture the desired cell line (e.g., normal human bronchial epithelial cells, Big Blue mouse embryonic fibroblasts) under appropriate conditions.
- Treat the cells with varying concentrations of glycidamide. Include a vehicle-treated control group.
- After the desired incubation period, harvest the cells.
2. DNA Extraction, Hydrolysis, and Analysis:
- Follow the same procedures for DNA extraction (Protocol 1, Step 2), DNA hydrolysis (Protocol 1, Step 3), sample clean-up (Protocol 1, Step 4), and LC-MS/MS analysis (Protocol 1, Step 5) as described for the in vivo studies.
- Quantify and normalize the adduct levels as described in Protocol 1, Step 6.
Mandatory Visualizations
Caption: Experimental workflow for Glycidamide-DNA adduct analysis.
Caption: Metabolic activation of Acrylamide and DNA adduct formation.
References
- 1. DNA adduct formation from acrylamide via conversion to glycidamide in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N7-glycidamide guanine adducts in human blood DNA following exposure to dietary acrylamide using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N7-glycidamide-guanine DNA adduct formation by orally ingested acrylamide in rats: a dose-response study encompassing human diet-related exposure levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Glycidamide-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidamide is a reactive epoxide and a primary metabolite of acrylamide, a compound formed in carbohydrate-rich foods during high-temperature cooking.[1][2] Acrylamide is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), and its genotoxicity is largely attributed to the in vivo conversion to glycidamide, which can form adducts with DNA and hemoglobin.[1][3][4] Accurate quantification of glycidamide in various matrices is crucial for exposure assessment, toxicological studies, and ensuring food safety.
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for quantifying trace-level contaminants in complex matrices. This method relies on the addition of a known amount of an isotopically labeled internal standard (in this case, Glycidamide-¹³C₃) to the sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the analyte of interest, it experiences the same extraction inefficiencies, matrix effects, and instrument variability, thus providing a reliable means for accurate quantification.
These application notes provide a detailed protocol for the quantification of glycidamide in food and biological matrices using Isotope Dilution Mass Spectrometry with Glycidamide-¹³C₃ as the internal standard.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in measuring the ratio of the analyte to its isotopically labeled analogue. A known quantity of the isotopically labeled standard (Glycidamide-¹³C₃) is spiked into the sample containing an unknown quantity of the native analyte (glycidamide). After thorough homogenization, the sample undergoes extraction, cleanup, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer distinguishes between the native glycidamide and the ¹³C-labeled internal standard based on their mass-to-charge (m/z) ratio. By measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the exact amount of glycidamide in the original sample can be determined with high precision and accuracy.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
This section details the methodologies for the quantification of glycidamide in food and biological samples.
Materials and Reagents
-
Glycidamide (analytical standard)
-
Glycidamide-¹³C₃ (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Syringe filters (0.22 µm)
Sample Preparation
Food Samples (e.g., Potato Chips, Cereals)
-
Homogenization: Weigh 1-5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of Glycidamide-¹³C₃ solution to the sample.
-
Extraction: Add 10 mL of ultrapure water and vortex for 1 minute. Then, add 10 mL of acetonitrile and shake vigorously for 10 minutes.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.
-
Cleanup (SPE):
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Biological Samples (e.g., Blood Plasma, Urine)
-
Internal Standard Spiking: To 100 µL of plasma or urine in a microcentrifuge tube, add a known amount of Glycidamide-¹³C₃ solution.
-
Protein Precipitation (for plasma): Add 400 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glycidamide: m/z 88.1 > 45.0
-
Glycidamide-¹³C₃: m/z 91.1 > 47.0 (Note: The exact m/z will depend on the position and number of ¹³C labels)
-
-
Instrument Parameters: Optimize desolvation gas flow, nebulizer pressure, and capillary voltage according to the specific instrument manufacturer's guidelines.
-
Caption: Experimental Workflow for Glycidamide Analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of glycidamide using IDMS.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | |
| Limit of Quantification (LOQ) | 0.3 - 5.0 ng/mL | |
| Accuracy (% Recovery) | 90 - 110% | |
| Precision (% RSD) | < 15% |
Table 2: Example MRM Transitions for Glycidamide and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glycidamide | 88.1 | 45.0 | 16 |
| Glycidamide-¹³C₃ | 91.1 | 47.0 | 16 |
Note: Collision energy should be optimized for the specific mass spectrometer used.
Conclusion
Isotope Dilution Mass Spectrometry using Glycidamide-¹³C₃ as an internal standard provides a robust, accurate, and precise method for the quantification of glycidamide in complex matrices such as food and biological samples. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important compound. The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects and other sources of analytical variability, ensuring high-quality data for risk assessment and research purposes.
References
Application Note: Quantitative Analysis of Glycidamide in Food Matrices Using a Stable Isotope Dilution Assay with a ¹³C-Labeled Internal Standard
Introduction
Glycidamide, an epoxide metabolite of acrylamide, is a compound of significant concern due to its potential carcinogenicity. Acrylamide is known to form in carbohydrate-rich foods during high-temperature cooking processes. In biological systems, acrylamide can be converted to glycidamide, which is considered to be more toxic.[1][2] Therefore, accurate and sensitive analytical methods for the quantification of glycidamide in various matrices are crucial for risk assessment and ensuring food safety.
This application note details a robust and reliable method for the determination of glycidamide in food samples. The methodology is based on a stable isotope dilution assay (SIDA) employing ¹³C-labeled glycidamide ([¹³C₃]-glycidamide) as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and compensating for matrix effects, thereby ensuring high accuracy and precision.[3][4][5] This method also incorporates a derivatization step with 2-mercaptobenzoic acid, which allows for the simultaneous quantification of both acrylamide and glycidamide.
Materials and Methods
Reagents and Standards
-
Glycidamide standard
-
[¹³C₃]-Glycidamide internal standard solution (e.g., 1.25 µg/mL in ethanol)
-
2-Mercaptobenzoic acid
-
Sodium hydroxide (NaOH)
-
Formic acid
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
n-Hexane, HPLC grade
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)
Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
Analytical column: A dC18 column (e.g., 2.1 x 150 mm, 3 µm) is suitable.
-
Homogenizer/Food Processor
-
Centrifuge
-
Vortex mixer
-
Rotating shaker
Experimental Protocols
Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the food sample using a food processor.
-
Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the [¹³C₃]-glycidamide internal standard solution (e.g., 1 mL of 1.25 µg/mL solution) to the sample.
-
Extraction: Add 9 mL of ultrapure water to the tube. Vortex briefly to disperse the sample.
-
Mixing: Place the tube on a rotating shaker and mix for 20 minutes.
-
Centrifugation: Centrifuge the sample at 9000 rpm for 15 minutes to separate the solid and liquid phases.
-
Aqueous Phase Collection: Carefully collect the clarified aqueous supernatant.
-
Defatting (for high-fat matrices): Transfer the aqueous extract to a new tube. Add an equal volume of n-hexane, vortex vigorously, and centrifuge. Remove and discard the upper hexane layer. Repeat this step two more times.
Derivatization
-
To the extracted and defatted sample, add a solution of 2-mercaptobenzoic acid in aqueous sodium hydroxide (e.g., 1 mL of a solution containing 154 mg of 2-mercaptobenzoic acid in 10 mL of 0.5 M NaOH).
-
Adjust the pH of the reaction mixture to approximately 10.5 with 1 M NaOH.
-
Stir the reaction mixture in the dark at room temperature for 12 hours to ensure complete derivatization.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: dC18, 2.1 x 150 mm, 3 µm
-
Mobile Phase A: 0.05% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.1 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.50 kV
-
Desolvation Temperature: 400°C
-
MRM Transitions: The specific m/z transitions for glycidamide and its ¹³C-labeled internal standard need to be optimized for the specific instrument. Example transitions are:
-
Glycidamide: 88.1 > 45.0
-
The transition for the derivatized glycidamide would be different. For the thioether derivative with 2-mercaptobenzoic acid, a precursor ion of m/z 242 has been reported.
-
-
Data Presentation
The following tables summarize the quantitative data for the analysis of glycidamide using a ¹³C internal standard.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.001 µg/kg | |
| MS Response Factor | 0.97 |
Table 2: Glycidamide Levels in Food Samples
| Food Matrix | Glycidamide Concentration (µg/kg) | Reference |
| Potato Samples | 0.3 - 1.5 |
Diagrams
Caption: Experimental workflow for glycidamide analysis.
Conclusion
The described stable isotope dilution assay using [¹³C₃]-glycidamide as an internal standard provides a highly sensitive and accurate method for the quantification of glycidamide in food matrices. The detailed protocol, including sample preparation, derivatization, and LC-MS/MS parameters, offers a comprehensive guide for researchers and scientists in the fields of food safety and drug development. The use of a ¹³C-labeled internal standard is paramount for achieving reliable quantitative results by effectively compensating for matrix-induced variations and procedural losses. This methodology is suitable for routine monitoring of glycidamide in a variety of food products, contributing to a better understanding of dietary exposure and potential health risks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming ion suppression in Glycidamide-13C3 LC-MS/MS methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression and other common challenges encountered during the LC-MS/MS analysis of Glycidamide-13C3.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you identify and resolve problems in your experimental workflow.
Question: Why am I observing a weak or no signal for this compound?
Answer: A weak or absent signal for your analyte of interest can stem from several factors, primarily ion suppression. Ion suppression is a phenomenon where the ionization efficiency of the target analyte is reduced by co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact sensitivity and accuracy.[1]
Potential Causes and Solutions:
-
High Matrix Effects: Biological samples contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of this compound.[2]
-
Suboptimal Chromatographic Separation: If matrix components co-elute with this compound, they can compete for ionization.
-
Solution: Optimize your LC method. Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can improve the separation of your analyte from interfering compounds.
-
-
Inefficient Ionization: The settings on your mass spectrometer might not be optimal for this compound.
-
Solution: Ensure your mass spectrometer is tuned and calibrated. Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, specifically for this compound. For positive ESI, the MRM transition for this compound is m/z 91 > 74.
-
Question: My results for quality control (QC) samples are inconsistent and not reproducible. What could be the cause?
Answer: Inconsistent and irreproducible QC results often point towards variable matrix effects between different samples. The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression.
Potential Causes and Solutions:
-
Inadequate Sample Cleanup: A simple protein precipitation may not be sufficient to remove the variability in matrix components across different samples.
-
Solution: Implement a more robust sample preparation method like Solid-Phase Extraction (SPE). SPE can provide cleaner extracts and reduce the variability of matrix effects.
-
-
Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in sample preparation and matrix effects cannot be adequately compensated for.
-
Solution: Utilize a stable isotope-labeled (SIL) internal standard, such as unlabeled Glycidamide, if you are analyzing for this compound as the analyte. A SIL internal standard will co-elute with the analyte and experience similar ion suppression, allowing for more accurate and precise quantification.
-
-
Sample Dilution: High concentrations of matrix components can exacerbate ion suppression.
-
Solution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and improve reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a matrix effect in LC-MS/MS where the ionization efficiency of a target analyte is decreased due to the presence of co-eluting molecules from the sample matrix. This results in a lower signal intensity for the analyte, which can compromise the sensitivity, accuracy, and precision of the analysis.
Q2: How can I assess the degree of ion suppression in my method?
A2: A common method is the post-extraction spike analysis. In this technique, you compare the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution (e.g., mobile phase). A lower response in the matrix extract indicates ion suppression.
Q3: Which sample preparation method is best for minimizing ion suppression for this compound?
A3: While the optimal method can be analyte and matrix-dependent, for small polar molecules like glycidamide, Solid-Phase Extraction (SPE) is often superior to Protein Precipitation (PPT) in removing phospholipids and other interfering matrix components that cause ion suppression. Liquid-Liquid Extraction (LLE) can also yield cleaner extracts than PPT.
Q4: What are the typical MRM transitions for Glycidamide and its labeled internal standard?
A4: For positive electrospray ionization (ESI) mode, the typical MRM transitions are:
-
Glycidamide: m/z 88.1 > 45.0
-
This compound: m/z 91 > 74
Quantitative Data Summary
The following table summarizes the comparative effectiveness of different sample preparation techniques in reducing matrix effects for small molecules, providing a general guideline for what can be expected when analyzing this compound.
| Sample Preparation Technique | Typical Protein Removal Efficiency | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | High | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other small molecule interferences, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | N/A (Separates based on polarity) | Low to Medium | Can provide very clean extracts. | Can be labor-intensive, may have lower recovery for polar analytes like glycidamide, and uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | N/A (Separates based on affinity) | Low | Provides cleaner extracts than PPT by removing a wider range of interferences, including phospholipids. | More complex and time-consuming to develop a method, and can be more expensive than PPT. |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques and a representative LC-MS/MS method for glycidamide analysis.
Protocol 1: Protein Precipitation (PPT)
This protocol is a fast and simple method for removing the bulk of proteins from a plasma or serum sample.
Materials:
-
Human plasma/serum sample
-
Acetonitrile (ACN) or Methanol (MeOH), chilled to -20°C
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
Pipettes and tips
-
Sample collection tubes or 96-well plate
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube or well.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup by removing a wider range of interfering compounds. A reversed-phase (e.g., C18) sorbent is suitable for a polar analyte like glycidamide.
Materials:
-
Reversed-phase (C18) SPE cartridges
-
SPE manifold
-
Human plasma/serum sample
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Dilute 100 µL of plasma or serum with 400 µL of deionized water. Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Pass 1 mL of the wash solution (5% methanol in water) through the cartridge to remove weakly bound interferences.
-
Elution: Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: LC-MS/MS Method for Glycidamide Analysis
This method is adapted from a validated procedure for the analysis of glycidamide in a biological matrix and can be used as a starting point for the analysis of this compound.
Liquid Chromatography (LC) Parameters:
-
Column: Acquity UPLC BEH C18 (1.7 µm; 100 mm × 2.1 mm) or equivalent
-
Mobile Phase A: 0.2% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-3 min: Linear gradient to 95% B
-
3-4 min: Hold at 95% B
-
4.1-5 min: Return to 5% B and equilibrate
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.50 kV
-
Cone Voltage: 16 V
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 650 L/h
-
MRM Transitions:
-
This compound: m/z 91 → 74
-
Glycidamide (Internal Standard): m/z 88.1 → 45.0
-
Visualizations
Caption: Experimental workflow from sample preparation to final results.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analysis of Acrylamide and Glycidamide in Dried Blood Spot of Smokers Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Preventing adsorption of Glycidamide-13C3 to labware
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the adsorption of Glycidamide-13C3 to laboratory ware. Adsorption can lead to significant analyte loss, resulting in inaccurate experimental data and compromised research outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.
Troubleshooting Guide
Encountering issues with this compound loss? This section provides a systematic approach to troubleshooting and resolving common adsorption-related problems.
Problem: Low or inconsistent recovery of this compound in aqueous solutions. This is a primary indicator of adsorption to labware. The following decision tree will guide you through identifying the cause and implementing a solution.
Frequently Asked Questions (FAQs)
Q1: Why does this compound adsorb to labware?
A1: Glycidamide is a small, polar molecule with a LogP of -1.2. This polarity makes it susceptible to adsorption onto surfaces through hydrogen bonding and dipole-dipole interactions. Glass surfaces, rich in negatively charged silanol groups (Si-OH), are particularly prone to adsorbing polar molecules. While plastic surfaces like polypropylene are less active, some level of adsorption can still occur.
Q2: Which type of labware is best for working with this compound?
A2: Polypropylene (PP) labware is generally recommended over glass for compounds prone to polar or ionic adsorption.[1] For highly sensitive and quantitative applications, consider using specialized low-adsorption vials, which are manufactured to have fewer active sites on their surface.[2][3]
Q3: Can I reuse labware when working with this compound?
A3: It is generally not recommended to reuse disposable labware for trace analysis, as this can lead to cross-contamination. If using glassware, ensure a rigorous cleaning protocol is in place. For surface-treated labware (e.g., silanized), it's important to be aware that the treatment may degrade with use and aggressive cleaning.
Q4: My recovery is still low after switching to polypropylene tubes. What else can I do?
A4: If you still experience low recovery with polypropylene, consider the following:
-
Modify your solvent: The addition of an organic solvent (like acetonitrile) or a small percentage of a non-ionic surfactant to your sample can disrupt the interactions between this compound and the plastic surface.
-
Consider all surfaces: Adsorption can occur on any surface the sample touches, including pipette tips.[4] Using low-retention pipette tips can help minimize this source of loss.[5]
-
Check for system-level issues: If you are using an HPLC or LC-MS/MS system, adsorption can occur on metal surfaces within the flow path. System passivation may be necessary.
Q5: What is the difference between silanization and BSA/PEG coating?
A5: Silanization is a chemical process that covalently modifies glass surfaces by capping the active silanol groups, making the surface more hydrophobic and inert. BSA (Bovine Serum Albumin) and PEG (Polyethylene Glycol) coating are physical adsorption methods where these molecules form a protective layer on the labware surface, preventing the analyte of interest from interacting with it. BSA and PEG are effective for a wide range of surfaces, including plastics.
Data on Analyte Recovery with Different Labware
The following tables summarize quantitative data on the recovery of various analytes using different types of labware and surface treatments. While data specific to this compound is not available, the trends observed for other polar and adsorptive compounds provide valuable insights.
Table 1: Comparison of Analyte Recovery from Different Vial Types
| Analyte Type | Standard Glass Vial Recovery | Polypropylene (PP) Vial Recovery | Low-Adsorption Vial Recovery | Citation(s) |
| Polar Molecule (Thiamine) | 19.3% | 88.1% | Not Reported | |
| Basic Compounds | Reduced Peak Area | 100% (Reference) | Improved Recovery | |
| Hydrophobic Peptides | High Recovery | Reduced Peak Area | ~40% Improved Recovery vs. PP | |
| Polar Peptides | Reduced Peak Area | High Recovery | ~40% Improved Recovery vs. Glass |
Table 2: Effect of Surface Treatments and Additives on Analyte Recovery
| Treatment/Additive | Analyte Type | Recovery Improvement | Key Findings | Citation(s) |
| Silanization (Glass) | Peptides | Variable (some improved, some worse) | Can increase hydrophobicity, potentially increasing adsorption of some molecules. | |
| BSA Coating | Peptides | >89% recovery for all peptides tested | BSA effectively blocks non-specific binding sites on various surfaces. | |
| PEG Additive (0.001%) | Peptides | Prevented higher losses, especially for hydrophobic peptides. | A simple and effective way to reduce adsorptive losses in autosampler vials. | |
| HPLC System Passivation | Phosphorylated Peptides | Enabled recovery of previously undetectable analyte. | Crucial for metal-sensitive and polar analytes that interact with system components. |
Experimental Protocols
Below are detailed protocols for common methods used to prevent the adsorption of analytes to labware.
Protocol 1: Silanization of Glassware
This protocol creates a hydrophobic surface on glassware to reduce the adsorption of polar molecules.
Protocol 2: Coating Labware with Bovine Serum Albumin (BSA)
This protocol creates a protein-based barrier on labware to prevent non-specific binding.
Materials:
-
Polypropylene or glass labware
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, deionized water
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.
-
Coating: Fill or rinse the labware with the 1% BSA solution, ensuring all surfaces are in contact with the solution.
-
Incubation: Incubate at room temperature for at least 1-2 hours. For more effective coating, incubate overnight at 4°C.
-
Removal of Excess BSA: Aspirate the BSA solution from the labware.
-
Drying: Allow the labware to air dry or use it immediately. A small residual amount of the BSA solution will not interfere with most applications.
Protocol 3: Passivation of an HPLC System
This protocol is for cleaning and passivating the metal components of an HPLC system to reduce the adsorption of metal-sensitive analytes.
Materials:
-
HPLC-grade water
-
6M Nitric Acid (or other suitable acid as per instrument manufacturer's recommendation)
-
Methanol or Isopropanol
-
A union to connect the pump directly to the detector (column removed)
Procedure:
-
System Preparation: Remove the column and any guard columns. Connect the injector outlet to the detector inlet using a union.
-
Water Flush: Flush the entire system with HPLC-grade water at a flow rate of 1 mL/min for 30 minutes.
-
Acid Wash: Change the mobile phase to 6M Nitric Acid. Flush the system at a low flow rate (e.g., 0.5-1 mL/min) for 60-90 minutes. Caution: Always follow your instrument manufacturer's guidelines regarding compatible passivation agents and procedures.
-
Water Rinse: Replace the acid with HPLC-grade water and flush the system for at least 60 minutes, or until the eluent is neutral (check with pH paper).
-
Organic Solvent Flush: Flush the system with methanol or isopropanol for 30 minutes to remove any remaining water.
-
Re-equilibration: Install the column and equilibrate the system with your mobile phase before analysis.
References
Addressing isotopic exchange issues with 13C labeled standards
Welcome to the Technical Support Center for 13C Labeled Standards. This resource is designed for researchers, scientists, and drug development professionals utilizing 13C labeled internal standards in their analytical workflows, particularly in mass spectrometry-based applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of 13C labeled standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and is it a concern for my 13C labeled standards?
Isotopic exchange is a process where an isotope on a labeled molecule is replaced by a different isotope from the surrounding environment. While this is a significant concern for deuterium (²H) labeled standards, where a deuterium atom can be replaced by a hydrogen atom (H/D exchange), 13C labeled standards are generally considered to be highly stable and not susceptible to exchange under typical analytical conditions.[1][2] The carbon-carbon bonds that hold the 13C isotope within the molecule's backbone are very strong and do not readily break and reform.
Q2: Why are 13C labeled standards considered superior to deuterium (²H) labeled standards?
13C labeled internal standards are often considered the "gold standard" for quantitative analysis in mass spectrometry for several reasons:[1][3]
-
Co-elution: 13C labeled standards have nearly identical physicochemical properties to their unlabeled counterparts. This results in perfect co-elution during chromatographic separation, which is crucial for accurate compensation of matrix effects.[4] Deuterated standards, due to the significant mass difference between hydrogen and deuterium, can sometimes exhibit slight chromatographic separation from the analyte.
-
Isotopic Stability: The 13C label is extremely stable and not prone to the back-exchange issues that can affect deuterated standards, especially those with labels on heteroatoms or activated carbon positions.
-
Identical Ionization and Fragmentation: 13C standards exhibit identical ionization efficiency and fragmentation patterns to the unlabeled analyte, leading to more accurate and precise quantification.
Q3: I am observing a lower than expected signal for my 13C labeled internal standard. What are the potential causes?
While isotopic exchange is highly unlikely for 13C standards, a low signal can be caused by several other factors:
-
Sample Preparation Errors: Inaccurate spiking of the internal standard, incomplete mixing with the sample, or errors in dilution can lead to a lower than expected concentration.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the internal standard in the mass spectrometer's ion source.
-
Instrumental Issues: Problems with the LC-MS system, such as a dirty ion source, a failing detector, or inconsistent injection volumes, can lead to a general decrease in signal intensity.
-
Standard Degradation: Although the 13C label itself is stable, the entire molecule can degrade if exposed to harsh conditions (e.g., extreme pH, high temperature, light) for extended periods.
Q4: Can I use a single 13C labeled internal standard for the quantification of multiple analytes?
Ideally, a specific 13C labeled internal standard should be used for each analyte being quantified. This ensures the most accurate correction for any variations in sample preparation and analysis, as the internal standard will behave identically to its corresponding analyte. Using one internal standard for multiple analytes can lead to inaccuracies if the analytes have different extraction efficiencies, chromatographic behaviors, or ionization responses.
Troubleshooting Guides
Guide 1: Investigating Low Internal Standard Signal
If you are experiencing a low or inconsistent signal from your 13C labeled internal standard, follow this troubleshooting workflow:
dot
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for Glycidamide-13C3 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycidamide-13C3 analysis by mass spectrometry. Our goal is to help you improve the signal-to-noise (S/N) ratio and achieve reliable quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in MS/MS analysis?
When analyzing this compound using tandem mass spectrometry (MS/MS), it is crucial to monitor the correct precursor and product ion transitions. For this compound, a common precursor ion in positive ion mode is m/z 91. Upon fragmentation, a characteristic product ion is observed at m/z 74.[1] Therefore, the recommended multiple reaction monitoring (MRM) transition to monitor is m/z 91 > 74.[1]
Q2: Which ionization mode is most effective for this compound analysis?
Positive electrospray ionization (ESI) is the most commonly reported and effective ionization mode for the analysis of Glycidamide and its isotopically labeled internal standards.[2][3][4] This technique provides good sensitivity for these analytes.
Q3: What type of LC column is recommended for the separation of this compound?
A reverse-phase C18 column is a suitable choice for the chromatographic separation of Glycidamide. A specific example is the Acquity UPLC BEH C18 column (1.7 μm; 100 mm × 2.1 mm), which has been successfully used in published methods.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio is a common challenge in mass spectrometry that can compromise the sensitivity and accuracy of your results. This guide provides a systematic approach to identifying and resolving the root causes of poor S/N for this compound.
Problem: Weak or Noisy Signal for this compound
Below is a troubleshooting workflow to diagnose and address potential issues.
Caption: A step-by-step workflow for troubleshooting low signal-to-noise ratio.
Sample Preparation Issues
Inadequate sample preparation is a frequent cause of poor signal intensity. Matrix components co-eluting with the analyte can cause ion suppression, leading to a reduced signal.
Question: My signal is low when analyzing biological samples. How can I improve my sample preparation?
Answer: For biological matrices such as plasma or dried blood spots, protein precipitation is a common and effective method to remove a large portion of the interfering matrix.
Experimental Protocols
Protocol 1: Protein Precipitation for Dried Blood Spots
This protocol is adapted from a method for the analysis of acrylamide and glycidamide in dried blood spots.
-
Extraction:
-
Excise the dried blood spot from the filter paper.
-
Add 500 µL of a methanol and ultrapure water mixture (1:1, v/v).
-
Vortex for 30 seconds.
-
Sonicate for 5 minutes.
-
Centrifuge at 4015 x g for 1 minute.
-
-
Evaporation and Reconstitution:
-
Transfer 400 µL of the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen gas at 45°C.
-
Reconstitute the dried extract in 100 µL of 0.2% formic acid in water and acetonitrile (60:40, v/v).
-
Sonicate for 15 minutes.
-
Vortex for 30 seconds.
-
Centrifuge at 737 x g for 5 minutes.
-
-
Analysis:
-
Transfer 70 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Acrylamide and Glycidamide in Dried Blood Spot of Smokers Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Acrylamide and Glycidamide in Dried Blood Spot of Smokers Using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing interferences in the analysis of Glycidamide-13C3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the analysis of Glycidamide-13C3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
This compound is a stable isotope-labeled version of glycidamide. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] Its chemical properties are nearly identical to the unlabeled glycidamide, but it has a different mass due to the inclusion of three Carbon-13 isotopes. This allows it to be distinguished from the native analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the common sources of interference in the analysis of glycidamide?
Interferences in glycidamide analysis can arise from various sources:
-
Matrix Effects: Biological samples such as blood, plasma, and urine are complex matrices.[2] Endogenous components like phospholipids and salts can co-elute with glycidamide and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate results.
-
Contamination: Contaminants can be introduced at any stage of the analytical process. Common sources include solvents, reagents, plasticware (e.g., plasticizers), and sample collection tubes.[3]
-
Isotopic Overlap: While rare, high concentrations of the unlabeled glycidamide could potentially contribute a small signal at the mass-to-charge ratio (m/z) of the this compound, although this is generally negligible with modern high-resolution mass spectrometers.
-
Co-eluting Isobaric Compounds: Other compounds in the sample having the same nominal mass as glycidamide or its internal standard can interfere with the analysis if not chromatographically separated.
Q3: How can I minimize matrix effects?
Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove a significant portion of the matrix components before analysis.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation between glycidamide and matrix components can significantly reduce interference.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting sensitivity.
-
Use of an Appropriate Internal Standard: Using a stable isotope-labeled internal standard like this compound is one of the most effective ways to compensate for matrix effects, as it is affected by the matrix in a similar way to the analyte.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Problem 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Improper Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and column. Prepare fresh mobile phase, as buffer composition can change over time. |
| Injection of a Stronger Solvent than the Mobile Phase | The sample solvent should be of similar or weaker strength than the mobile phase to ensure good peak shape. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Problem 2: High Background Noise or Baseline Instability
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Use high-purity LC-MS grade solvents and additives. Filter the mobile phase and prepare it fresh daily. |
| Contaminated LC-MS System | Flush the entire system, including the injector and tubing, with appropriate cleaning solutions. |
| Ion Source Contamination | Clean the ion source components as recommended by the instrument manufacturer. |
| Leaks in the LC System | Check for any leaks in the pump, injector, and fittings, as this can cause pressure fluctuations and baseline noise. |
Problem 3: Low or No Signal for this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for this compound in your method. |
| Suboptimal Ionization | Optimize ion source parameters such as spray voltage, gas flows, and temperature for maximum signal intensity. |
| Degradation of the Standard | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (e.g., temperature, protection from light). |
| Sample Preparation Issues | Review the sample preparation protocol to ensure the internal standard is being added correctly and not being lost during extraction. |
Problem 4: Inconsistent or Irreproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | Improve the sample cleanup procedure to remove more of the interfering matrix components. |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and injecting a consistent volume for each sample. |
| Carryover | Implement a robust wash protocol for the injection needle and port between samples to prevent carryover from one sample to the next. |
| Analyte Instability | Investigate the stability of glycidamide and this compound in the sample matrix and in the final extract. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of glycidamide from plasma or serum.
-
Aliquoting: Aliquot 100 µL of the biological sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution to each sample to achieve the desired final concentration.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
The following are typical starting parameters for the analysis of glycidamide. These will need to be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to separate glycidamide from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Glycidamide: m/z 88.1 > 45.0this compound: (Adjust for mass shift) |
| Source Temperature | 400 - 500 °C |
| Capillary Voltage | 3.0 - 4.0 kV |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for inconsistent analytical results.
References
Technical Support Center: Optimization of Tissue Homogenization for Glycidamide-13C3 Extraction
Welcome to the technical support center for the optimization of tissue homogenization for Glycidamide-13C3 extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction and analysis of this compound from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the extraction of this compound from tissue samples?
A1: The most critical step is the initial tissue homogenization, which must be performed rapidly and at a low temperature to ensure the stability of the analyte and prevent enzymatic degradation. It is imperative that the tissues stay cold to minimize protease activity.[1]
Q2: Which homogenization technique is recommended for this compound extraction?
A2: The choice of homogenization technique depends on the tissue type. For most soft tissues, rotor-stator homogenizers or bead beaters are effective. For tougher or more fibrous tissues, cryogenic grinding followed by homogenization may be necessary to ensure complete disruption.[2] Bead mills offer high throughput and efficient disruption for a wide range of tissues.[2]
Q3: What is the recommended method for protein removal during the extraction of small molecules like this compound?
A3: Protein precipitation is a widely used, fast, and effective method for removing proteins from tissue homogenates before LC-MS/MS analysis.[3] Acetonitrile is a commonly used and efficient solvent for this purpose.[4]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these effects, it is recommended to use a stable isotope-labeled internal standard like this compound, employ efficient sample cleanup methods like protein precipitation, and optimize chromatographic conditions to separate the analyte from co-eluting matrix components. Matrix-matched calibration standards can also help to compensate for matrix effects.
Q5: How should I store my tissue samples before homogenization?
A5: Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until homogenization to preserve the integrity of the analyte.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete tissue homogenization. | Ensure the chosen homogenization method is appropriate for the tissue type and that homogenization is complete (no visible tissue fragments remain). For tough tissues, consider cryogenic grinding prior to homogenization. |
| Analyte degradation during homogenization. | Keep samples on ice or use a pre-chilled homogenization system to minimize heat generation. Work quickly to reduce the time between homogenization and extraction. | |
| Inefficient protein precipitation. | Ensure the correct ratio of acetonitrile to tissue homogenate is used (typically 3:1 or 4:1 v/v). Ensure thorough vortexing and adequate incubation time at a low temperature to maximize protein precipitation. | |
| High Variability Between Replicates | Inconsistent homogenization. | Standardize the homogenization time, speed, and sample-to-buffer ratio for all samples. Automated homogenizers can improve reproducibility. |
| Incomplete protein precipitation leading to variable matrix effects. | Optimize the protein precipitation protocol as described above. Ensure the supernatant is carefully collected without disturbing the protein pellet. | |
| Clogged LC Column or Instrument Contamination | Inadequate removal of proteins and cellular debris. | Centrifuge the homogenate at a high speed (e.g., >10,000 x g) after protein precipitation to effectively pellet all solids. Consider using a filter vial for a cleaner sample. |
| Ion Suppression or Enhancement in MS Analysis | Co-eluting matrix components. | Optimize the chromatographic method to better separate this compound from interfering compounds. Diluting the sample may also help reduce matrix effects, but be mindful of the impact on sensitivity. |
| Presence of phospholipids from the tissue matrix. | Consider a sample cleanup step specifically designed to remove phospholipids if they are suspected to be a major issue. |
Experimental Protocol: this compound Extraction from Tissue
This protocol is based on a validated method for the quantification of glycidamide in various rat tissues.
1. Materials and Reagents:
-
Tissue sample (stored at -80°C)
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., a deuterated analog of Glycidamide)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Centrifuge capable of >10,000 x g and 4°C
-
Vortex mixer
2. Tissue Homogenization:
-
Weigh the frozen tissue sample (approximately 50-100 mg).
-
Add ice-cold PBS to the tissue in a 1:3 (w/v) ratio (e.g., 150 µL of PBS for 50 mg of tissue).
-
Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout the process to prevent degradation.
-
For bead beaters, use appropriate beads and settings for the specific tissue type. For rotor-stator homogenizers, use short bursts to prevent overheating.
3. Protein Precipitation and Extraction:
-
Transfer a known volume of the tissue homogenate (e.g., 50 µL) to a clean microcentrifuge tube.
-
Add the internal standard working solution.
-
Add three to four volumes of ice-cold acetonitrile (e.g., 150-200 µL for 50 µL of homogenate).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis. Be cautious not to disturb the pellet.
Data Presentation
Table 1: Summary of Validation Parameters for Glycidamide Quantification in Tissue
| Parameter | Result |
| Linearity | R² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL in tissue homogenate |
| Intra-day Precision (%CV) | ≤ 8.60% |
| Inter-day Precision (%CV) | ≤ 8.60% |
| Intra-day Accuracy (%) | 92.0 - 109% |
| Inter-day Accuracy (%) | 92.0 - 109% |
| Recovery | > 63% |
Data adapted from Kim et al., 2014.
Visualizations
Caption: Experimental workflow for this compound extraction from tissue.
References
Technical Support Center: Enhancing Chromatographic Resolution for Glycidamide-13C3
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of Glycidamide-13C3.
Troubleshooting Guide
Question: Why am I observing poor peak shape (tailing, fronting, or broadening) for my this compound peak?
Answer:
Poor peak shape can arise from several factors related to the column, mobile phase, or injection conditions.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.[1][2]
-
Secondary Interactions: Glycidamide is a polar compound, and silanol groups on the silica-based stationary phase can cause tailing. Ensure your mobile phase is adequately buffered at a pH that suppresses the ionization of free silanols (typically pH 3-4). Using a mobile phase with a sufficient ionic strength can also help minimize these interactions.
-
Column Contamination: Contamination at the column inlet can lead to peak tailing for all analytes.[1] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.[1]
-
-
Peak Fronting: This is less common than tailing and is often a sign of column overload or a sample solvent that is too strong.
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or sample concentration.[1]
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. Ideally, the sample should be dissolved in the initial mobile phase.
-
-
Peak Broadening: Broad peaks can be a symptom of several issues, including column degradation, high dead volume, or improper mobile phase composition.
-
Column Degradation: Over time, the packed bed of the column can degrade, leading to broader peaks. This is often accompanied by a decrease in backpressure.
-
Mobile Phase Incompatibility: If the sample is not fully soluble in the mobile phase, it can lead to band broadening.
-
Question: What should I do if my this compound peak is co-eluting with an interference?
Answer:
Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system. Given the polar and hydrophilic nature of this compound, it is prone to co-eluting with other polar compounds in the sample matrix.
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Adjust Mobile Phase Composition:
-
Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.
-
Additives: Modifying the mobile phase with additives like formic acid, ammonium formate, or ammonium acetate can improve peak shape and selectivity. For polar compounds, a mobile phase with 10 mM ammonium formate and 0.125% formic acid has been shown to provide good performance in hydrophilic interaction liquid chromatography (HILIC).
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be required. A C18 column is a common starting point for reversed-phase chromatography. However, for highly polar analytes like glycidamide, a HILIC or a polar-embedded column might provide better retention and selectivity.
-
Sample Preparation: Improve your sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to analyze this compound?
A1: For reversed-phase LC-MS analysis, a common starting point is a gradient elution with water and acetonitrile, both containing an acidic modifier. A typical mobile phase composition is:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid Formic acid helps to protonate the analyte and improve peak shape.
Q2: How can I improve the sensitivity of my this compound analysis?
A2: Low sensitivity can be due to poor ionization in the mass spectrometer or issues with the chromatography.
-
Optimize MS Source Conditions: Ensure that the ion source parameters (e.g., gas flows, temperatures, and voltages) are optimized for this compound.
-
Mobile Phase Modifiers: The choice of mobile phase additive can significantly impact ionization efficiency. For positive electrospray ionization (ESI+), formic acid is a good choice. For negative ionization (ESI-), ammonium acetate might be more suitable.
-
Sample Clean-up: Matrix effects can suppress the ionization of the target analyte. A more rigorous sample preparation method can reduce these interferences.
-
Column Choice: Using a column with a smaller internal diameter (e.g., 2.1 mm) and smaller particle size can lead to sharper peaks and higher signal intensity.
Q3: My system backpressure is fluctuating. What could be the cause?
A3: Pressure fluctuations can indicate a problem with the pump, a leak in the system, or air bubbles.
-
Pump Issues: Check the pump seals and pistons for wear.
-
Leaks: Inspect all fittings for any signs of leakage.
-
Air Bubbles: Degas your mobile phases thoroughly. An in-line degasser is highly recommended. Air bubbles in the system can cause the pressure to fluctuate and can also lead to baseline noise.
Q4: I'm observing carryover of this compound between injections. How can I resolve this?
A4: Carryover can be a significant issue, especially when analyzing samples with a wide range of concentrations.
-
Injector Cleaning: The autosampler needle and injection port may be contaminated. Use a strong wash solvent in your autosampler program to clean the needle and injection path between runs.
-
Sample Matrix: Components of the sample matrix can build up on the column or in the system. Injecting a blank after a high-concentration sample can help identify the source of the carryover.
-
Increase Needle Wash Volume: Ensure the needle wash volume is sufficient to clean the entire sample loop and needle.
Data and Protocols
Data Presentation
Table 1: Mobile Phase Modifiers and Their Applications
| Mobile Phase Modifier | Typical Concentration | Ionization Mode | Application Notes |
| Formic Acid | 0.1 - 0.2% | ESI+ | Good for general-purpose reversed-phase LC-MS, improves peak shape for acidic and neutral compounds. |
| Ammonium Formate | 10 mM | ESI+, ESI- | Provides good buffering capacity and can improve retention for polar compounds. Often used with formic acid. |
| Ammonium Acetate | 10 mM | ESI+, ESI- | A good choice for ESI- mode and can be a reasonable compromise for signal intensity and retention time stability. |
Table 2: Example Chromatographic Conditions for Glycidamide Analysis
| Parameter | Condition 1: Reversed-Phase | Condition 2: HILIC |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Amide/HILIC, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | 95:5 Acetonitrile:Water + 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | 50:50 Acetonitrile:Water + 10 mM Ammonium Formate |
| Gradient | 1% B to 95% B over 5 min | 95% A to 50% A over 8 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 45 °C |
| Injection Vol. | 5 µL | 5 µL |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for removing proteins from biological samples like plasma or serum.
-
Sample Aliquoting: Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 12,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporation and Reconstitution (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method for this compound
This protocol provides a starting point for method development.
-
Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0.0 min: 1% B
-
0.5 min: 1% B
-
4.0 min: 60% B
-
4.5 min: 95% B
-
5.5 min: 95% B
-
5.6 min: 1% B
-
7.0 min: 1% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the appropriate precursor and product ions for this compound.
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: General experimental workflow for this compound analysis.
Caption: Logical relationships in mobile phase optimization.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing Glycidamide-13C3 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. This guide provides an objective comparison of analytical method validation performance using a Glycidamide-13C3 internal standard versus alternative standards, supported by experimental data from various studies. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust analytical methodology, particularly for mass spectrometry-based assays, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and procedural losses.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of an analytical method. While structurally similar compounds can be used, stable isotope-labeled internal standards are considered the gold standard. The following tables summarize the performance of analytical methods for the quantification of acrylamide and its metabolite, glycidamide, using either an isotopically labeled internal standard (Acrylamide-13C3) or a non-isotopically labeled alternative (Propanamide).
Table 1: Method Validation Parameters with Acrylamide-13C3 Internal Standard
| Parameter | Matrix | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Quantification (LOQ) |
| Acrylamide | Food | >0.99 | 95 - 113% | 1.3 - 10.0% (repeatability), 3.3 - 6.9% (reproducibility) | 50 µg/kg |
| Acrylamide | Various Foods | >0.99 | 70 - 130% | ≤20% | Not Specified |
| Acrylamide & Glycidamide Adducts | Hemoglobin | Not Specified | 97.0 - 111.2% | < 13.7% | 4.78 - 16.82 pmol/g Hb |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Method Validation Parameters with Propanamide Internal Standard
| Parameter | Matrix | Linearity (R²) | Accuracy (%diff) | Precision (%CV) | Limit of Quantification (LLOQ) |
| Acrylamide | Dried Blood Spot | Not Specified | -19.30% to 18.33% (at LLOQ) | 0.33% to 16.68% | Not Specified |
| Glycidamide | Dried Blood Spot | Not Specified | 3.49% to 19.01% (at LLOQ) | 5.41% to 11.43% | Not Specified |
Data compiled from a study on smokers' dried blood spot samples.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols cited in this guide.
Method 1: Analysis of Acrylamide in Food using Acrylamide-13C3 Internal Standard
This method is designed for the quantification of acrylamide in various food matrices.
-
Sample Preparation: A 1g pulverized sample is weighed into a 50 ml centrifuge tube. 1 ml of 1 µg/ml Acrylamide-13C3 internal standard solution is added, followed by 9 ml of deionized water. The mixture is homogenized, shaken, and centrifuged.
-
Solid-Phase Extraction (SPE) Cleanup: The supernatant is subjected to SPE cleanup using Oasis® HLB and Oasis® MCX cartridges in tandem to remove interferences.
-
LC-MS/MS Analysis: The analysis is performed on a liquid chromatography-tandem mass spectrometry system.
-
Column: Atlantis dC18 or AquaSil C18 column.
-
Mobile Phase: Gradient elution is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for acrylamide (m/z 72 > 55) and Acrylamide-13C3 (m/z 75 > 58).
-
Method 2: Analysis of Acrylamide and Glycidamide in Dried Blood Spots using Propanamide Internal Standard
This method is tailored for the analysis of acrylamide and glycidamide in human dried blood spot samples.
-
Sample Preparation: To a dried blood spot sample, 100 µL of a 10 µg/mL propanamide internal standard solution is added. The analytes are extracted using a mixture of methanol and ultrapure water (1:1). The mixture is vortexed, sonicated, and centrifuged.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.
-
LC-MS/MS Analysis: The analysis is carried out using a UPLC-MS/MS system.
-
Column: Acquity UPLC BEH C18 column (1.7 μm; 2.1 x 100 mm).
-
Mobile Phase: A mixture of 0.2% formic acid in water and acetonitrile (60:40 v/v) with gradient elution.
-
Detection: MRM is used to monitor the transitions for acrylamide (m/z 72.0 > 55.02), glycidamide (m/z 88.1 > 45.0), and propanamide (m/z 74.0 > 57.1).
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in analytical method validation.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Logical flow of analytical method validation.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Biomarker analysis of hemoglobin adducts of acrylamide and glycidamide enantiomers for mid-term internal exposure assessment by isotope dilution ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Optimisation and validation of the analytical procedure for the determination of acrylamide in coffee by LC-MS/MS with SPE clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Acrylamide and Glycidamide in Dried Blood Spot of Smokers Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Precision: Glycidamide-13C3 vs. Deuterated Glycidamide Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals dedicated to the accurate quantification of glycidamide, a critical biomarker of acrylamide exposure, the choice of internal standard is paramount. This guide provides an objective comparison of two primary types of stable isotope-labeled internal standards: Glycidamide-13C3 and deuterated glycidamide. The selection of an appropriate internal standard is fundamental to the robustness and reliability of bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
In the realm of quantitative mass spectrometry, stable isotope dilution is the gold standard for accuracy and precision. By introducing a known quantity of an isotopically heavier version of the analyte into a sample, variations arising from sample preparation, chromatographic separation, and ionization efficiency can be effectively normalized. This comparison delves into the nuanced performance differences between incorporating carbon-13 (¹³C) versus deuterium (²H or D) isotopes into the glycidamide molecule, supported by experimental data from published literature.
Key Performance Differences: A Comparative Analysis
The ideal internal standard exhibits chemical and physical properties identical to the analyte, ensuring it behaves as a true surrogate throughout the analytical workflow. It is in this regard that ¹³C-labeled standards generally hold a theoretical and practical advantage over their deuterated counterparts.
Chromatographic Co-elution: A significant distinction lies in their behavior during chromatographic separation. ¹³C-labeled standards, while heavier, have physicochemical properties such as polarity and hydrophobicity that are virtually identical to the unlabeled analyte. This results in near-perfect co-elution. In contrast, deuterated standards can sometimes exhibit a slight retention time shift, often eluting marginally earlier than the native compound. This phenomenon, known as the "isotope effect," can lead to the analyte and the internal standard experiencing different matrix effects in complex biological samples, potentially introducing a bias in the quantification.
Isotopic Stability: Glycidamide-¹³C₃ standards are isotopically stable, with the ¹³C atoms integrated into the carbon backbone of the molecule. This makes them immune to isotopic exchange. Deuterated standards, however, can be susceptible to hydrogen-deuterium (H/D) exchange, particularly if the deuterium atoms are located on labile positions (e.g., -OH, -NH groups). While glycidamide itself does not have highly labile protons, the potential for back-exchange under certain pH or temperature conditions during sample processing or storage exists and must be considered during method development.
Quantitative Data Summary
Table 1: Performance Characteristics of Glycidamide-¹³C₃ as an Internal Standard
| Validation Parameter | Typical Performance | Rationale |
| Chromatographic Shift | Negligible to none | Identical physicochemical properties to native glycidamide ensure co-elution. |
| Accuracy (% Bias) | < 10% | Excellent correction for matrix effects due to co-elution. |
| Precision (%RSD) | < 10% | Consistent and reproducible correction for analytical variability. |
| Isotopic Stability | High | ¹³C labels are not susceptible to exchange under typical analytical conditions. |
Table 2: Performance Characteristics of Deuterated Glycidamide as an Internal Standard
| Validation Parameter | Typical Performance | Rationale |
| Chromatographic Shift | Possible (slight) | Isotope effect can lead to earlier elution than native glycidamide. |
| Accuracy (% Bias) | < 15% | Generally good correction, but potential for bias if chromatographic shift is significant. |
| Precision (%RSD) | < 15% | Reliable performance, though potentially slightly higher variability than ¹³C standards. |
| Isotopic Stability | Generally good, but position-dependent | Deuterium labels on stable carbon positions are preferred to avoid H/D exchange. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical performance. Below are representative experimental protocols for the analysis of glycidamide in human plasma and urine using LC-MS/MS with either Glycidamide-¹³C₃ or a deuterated internal standard.
Experimental Protocol 1: Glycidamide in Human Plasma using Glycidamide-¹³C₃ Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of Glycidamide-¹³C₃ internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Glycidamide: m/z 88.1 > 44.0[1]
-
Glycidamide-¹³C₃: m/z 91.1 > 47.0
-
Experimental Protocol 2: Glycidamide in Human Urine using Deuterated Glycidamide Internal Standard
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add 20 µL of deuterated glycidamide internal standard working solution (e.g., 500 ng/mL in water).
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 200 µL of mobile phase A.
2. LC-MS/MS Conditions
-
LC System: HPLC system
-
Column: Porous graphitic carbon column (e.g., 2.1 x 100 mm, 5 µm)
-
Mobile Phase A: 10 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient depending on the required separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI, positive mode
-
MRM Transitions:
-
Glycidamide: m/z 88.1 > 44.0[1]
-
Deuterated Glycidamide (e.g., d3): m/z 91.1 > 47.0
-
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of acrylamide and the logical workflow for selecting an appropriate internal standard.
Conclusion
Both Glycidamide-¹³C₃ and deuterated glycidamide are effective internal standards for the quantitative analysis of glycidamide in biological matrices. However, for the development of the most robust, accurate, and precise bioanalytical methods, Glycidamide-¹³C₃ is the superior choice due to its identical chromatographic behavior and higher isotopic stability, which minimizes the risk of analytical bias. While deuterated standards can be employed to develop acceptable methods and are often a more cost-effective option, careful validation is essential to ensure that potential chromatographic shifts and isotopic instability do not compromise data quality. For high-stakes applications, such as clinical trials or regulatory submissions, the investment in ¹³C-labeled standards is highly recommended to ensure the utmost confidence in the analytical results.
References
Cross-validation of Glycidamide-13C3-based methods with other analytical techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glycidamide, a reactive metabolite of acrylamide and a potential carcinogen, is critical for toxicological studies and human biomonitoring. The established benchmark for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing an isotopically labeled internal standard, such as Glycidamide-13C3. This guide provides a comparative overview of this "gold standard" method with other potential analytical techniques, supported by experimental data from various validation studies.
Quantitative Performance Comparison
The selection of an analytical method hinges on a balance of sensitivity, specificity, accuracy, and throughput. The following table summarizes key performance indicators for a typical this compound based LC-MS/MS method compared to a Gas Chromatography-Mass Spectrometry (GC-MS) approach. Data is synthesized from published validation studies.
| Parameter | LC-MS/MS with this compound | GC-MS (with derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 92.0% - 109%[1] | Typically 90% - 110% |
| Precision (% RSD) | ≤ 8.60%[1] | < 15% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (in plasma)[1] | Generally in a similar ng/mL range, but can be higher depending on derivatization efficiency. |
| Sample Throughput | High | Moderate to Low |
| Specificity | Very High (due to MS/MS) | High (with MS detection) |
| Need for Derivatization | No | Yes |
Methodology Deep Dive: Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each analytical approach. Below are representative protocols for the LC-MS/MS and GC-MS analysis of glycidamide.
Protocol 1: Glycidamide Quantification by LC-MS/MS with Isotope Dilution
This method is adapted from established protocols for the analysis of glycidamide in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological matrix (e.g., plasma), add an internal standard solution containing this compound.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Glycidamide: m/z 88.1 > 44.0[2]
-
This compound: m/z 91.1 > 47.0 (hypothetical, based on structure)
-
Protocol 2: Hypothetical GC-MS Analysis of Glycidamide (with Derivatization)
As direct GC-MS analysis of glycidamide is challenging due to its polarity and thermal lability, a derivatization step is necessary. This protocol is based on general procedures for similar small polar molecules.
1. Sample Preparation and Derivatization
-
Perform an initial extraction of glycidamide from the biological matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) to the dried extract.
-
Heat the mixture at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.
-
Cool the sample and inject an aliquot into the GC-MS system.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized glycidamide.
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the key steps and decision points in a typical cross-validation study comparing LC-MS/MS and GC-MS for glycidamide analysis.
Discussion and Conclusion
The cross-validation of analytical methods is paramount for ensuring data integrity and comparability across different studies and laboratories. For the quantification of glycidamide, LC-MS/MS with an isotopically labeled internal standard like this compound is the superior method in terms of accuracy, precision, specificity, and throughput. The use of an isotope-labeled internal standard effectively corrects for matrix effects and variations in sample preparation and instrument response, leading to more reliable data.
While GC-MS can be a viable alternative, it necessitates a derivatization step to improve the volatility and thermal stability of glycidamide. This additional step can introduce variability and increase sample preparation time. However, for laboratories with existing GC-MS expertise and instrumentation, it can be a cost-effective option.
References
A Comparative Guide to Inter-laboratory Validation of Glycidamide Quantification Using Isotope Dilution Mass Spectrometry
This guide provides a comparative overview of methodologies for the quantification of glycidamide, a critical biomarker of acrylamide exposure, with a focus on the use of stable isotope-labeled internal standards like Glycidamide-¹³C₃ for robust and accurate analysis. The data and protocols presented are compiled from various validated studies to offer researchers, scientists, and drug development professionals a comprehensive resource for establishing and evaluating glycidamide quantification assays.
Quantitative Data Summary
The following tables summarize the performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of glycidamide and its related metabolites in various biological matrices. The use of an isotope-labeled internal standard, such as Glycidamide-¹³C₃, is a common strategy to achieve high accuracy and precision by correcting for matrix effects and variations in sample processing.
Table 1: Performance of Glycidamide Quantification in Human Urine
| Method | Analyte | Internal Standard | LLOQ | Accuracy (%) | Precision (% RSD) | Reference |
| LC-MS/MS | GAMA | Isotope Dilution | 1.5 µg/L | Not Reported | 2-6% (intra- and inter-assay) | [1] |
GAMA: Mercapturic acid metabolite of glycidamide
Table 2: Performance of Glycidamide Quantification in Rat Biological Matrices
| Matrix | Analyte | LLOQ | Accuracy (%) | Precision (% RSD) | Reference |
| Plasma | Glycidamide | 10 ng/mL | 92.0 - 109 | ≤ 8.60 | [2] |
| Tissues | Glycidamide | 20 ng/mL | 92.0 - 109 | ≤ 8.60 | [2] |
| Urine | Glycidamide | 100 ng/mL | 92.0 - 109 | ≤ 8.60 |
Table 3: Performance of Glycidamide Quantification in Human Dried Blood Spots (DBS)
| Method | Analyte | Internal Standard | LLOQ | Accuracy (%) | Precision (% RSD) | Reference |
| UPLC-MS/MS | Glycidamide | Propanamide | Not Reported | Not Reported | Not Reported |
Note: While this study used a different internal standard, the methodology is relevant for comparison.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published studies. The use of a stable isotope-labeled internal standard like Glycidamide-¹³C₃ would be incorporated by adding a known amount to the initial sample before extraction.
1. Sample Preparation: Protein Precipitation for Plasma, Tissues, and Urine
This method is suitable for the extraction of glycidamide from various biological matrices.
-
Homogenization (for tissues): Homogenize tissue samples in an appropriate buffer.
-
Spiking: Add a known amount of the internal standard (e.g., Glycidamide-¹³C₃) to the plasma, tissue homogenate, or urine sample.
-
Precipitation: Add a protein precipitating agent (e.g., methanol, acetonitrile) to the sample.
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
2. Sample Preparation: Dried Blood Spot (DBS) Extraction
This protocol outlines the extraction of glycidamide from dried blood spots.
-
Spot Excision: Punch out the dried blood spot from the filter paper.
-
Extraction: Place the punched spot into a well of a microplate or a microcentrifuge tube and add an extraction solvent (e.g., a mixture of methanol and ultrapure water).
-
Sonication and Centrifugation: Sonicate the sample to facilitate extraction, followed by centrifugation to separate the filter paper and any solid debris.
-
Supernatant Transfer: Transfer the supernatant to a new tube or well.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the sample in the appropriate injection solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following are general parameters for the analysis of glycidamide by LC-MS/MS. Specific conditions should be optimized for the instrument in use.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of glycidamide.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for the detection of glycidamide.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for glycidamide (m/z 88.1 > 45.0) and a suitable internal standard are monitored.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Glycidamide Quantification
The following diagram illustrates a typical workflow for the quantification of glycidamide in biological samples using an internal standard like Glycidamide-¹³C₃.
Caption: A generalized workflow for the quantification of glycidamide.
Metabolic Pathway of Acrylamide to Glycidamide
This diagram shows the metabolic conversion of acrylamide to its reactive epoxide metabolite, glycidamide, which can then form DNA adducts.
Caption: Metabolic activation of acrylamide to glycidamide.
References
- 1. Determination of the major mercapturic acids of acrylamide and glycidamide in human urine by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of acrylamide and glycidamide in various biological matrices by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Quantitative Analysis of Glycidamide: Evaluating Glycidamide-13C3 and Propanamide as Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of glycidamide, a reactive metabolite of acrylamide, is critical for toxicological studies and risk assessment. The choice of an appropriate internal standard is paramount for achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a detailed comparison of two internal standards: the stable isotope-labeled Glycidamide-13C3 and the structural analog propanamide.
The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative mass spectrometry. This is due to its similar chemical and physical properties to the analyte, which allows it to effectively compensate for variations in sample preparation, chromatography, and ionization, a technique known as stable isotope dilution analysis (SIDA). Propanamide, on the other hand, represents a more readily available and cost-effective structural analog internal standard.
This guide presents a side-by-side comparison of the performance of these two internal standards based on published experimental data, focusing on key validation parameters that determine the accuracy and precision of a bioanalytical method.
Quantitative Performance Data
The following tables summarize the validation parameters for the quantitative analysis of glycidamide using either this compound or propanamide as an internal standard.
Table 1: Method Performance using this compound as Internal Standard
| Validation Parameter | Performance Metric |
| Linearity | A linear relationship is expected over a defined concentration range. |
| Limit of Detection (LOD) | 0.25 fmol on column for N7-glycidamide-guanine adducts[1] |
| Lower Limit of Quantification (LLOQ) | 0.50 fmol on column for N7-glycidamide-guanine adducts[1] |
| Accuracy | Data not explicitly available in a comparable format. |
| Precision | Imprecision (R.S.D.) between 2% and 6% for intra- and inter-assay of glycidamide metabolites.[2] |
| Recovery | Data not explicitly available in a comparable format. |
| Matrix Effect | Stable isotope-labeled standards are known to effectively compensate for matrix effects. |
Note: Specific quantitative data for a full validation of a method for free glycidamide using this compound was not available in the searched literature in a comprehensive tabular format. The data presented for LOD and LLOQ are for a related adduct, and the precision data is for glycidamide metabolites, which suggests high precision is achievable with isotope dilution methods.
Table 2: Method Performance using Propanamide as Internal Standard in Dried Blood Spots [3][4]
| Validation Parameter | Performance Metric |
| Linearity | 1 - 40 µg/mL (r = 0.9971) |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Accuracy (% difference) | LLOQ: 3.49% to 19.01% QCL, QCM, QCH: -14.44% to 12.63% |
| Precision (%CV) | Within-run: 5.41% to 11.43% Between-run: 4.39% to 8.61% |
| Recovery (%) | QCL: 96.43% QCM: 97.27% QCH: 98.77% |
| Matrix Effect (%) | QCL: 95.46% QCH: 101.04% |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating analytical methods. Below are summaries of the experimental protocols for the quantification of glycidamide using both internal standards.
Experimental Protocol for Glycidamide Analysis using a Stable Isotope-Labeled Internal Standard (General Approach)
This protocol is a generalized representation based on the principles of stable isotope dilution analysis for glycidamide metabolites.
-
Sample Preparation: Biological samples (e.g., urine, blood) are collected.
-
Internal Standard Spiking: A known amount of this compound is added to the sample at the earliest stage of preparation.
-
Extraction: Analytes, including glycidamide and the internal standard, are extracted from the biological matrix. This may involve solid-phase extraction (SPE) for cleanup and concentration.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system.
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate glycidamide from other matrix components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both glycidamide and this compound.
-
-
Quantification: The concentration of glycidamide is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of glycidamide and a constant concentration of this compound.
Experimental Protocol for Glycidamide Analysis in Dried Blood Spots using Propanamide Internal Standard
This protocol is based on the validated method by Harahap et al.
-
Sample Preparation: 30 µL of whole blood containing glycidamide is spotted onto DBS paper and dried.
-
Internal Standard Spiking: 100 µL of a 10 µg/mL propanamide solution is added to the dried blood spot.
-
Extraction: The analytes are extracted with a mixture of methanol and ultrapure water (1:1) through vortexing, sonication, and centrifugation.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under nitrogen and the residue is reconstituted in the mobile phase.
-
LC-MS/MS Analysis:
-
Chromatographic System: Acquity UPLC BEH C18 column (1.7 µm; 100 mm × 2.1 mm).
-
Mobile Phase: A gradient of 0.2% formic acid in water and acetonitrile.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) and MRM mode.
-
MRM Transitions:
-
Glycidamide: m/z 88.1 > 45.0
-
Propanamide (IS): m/z 74.0 > 57.1
-
-
-
Quantification: The concentration of glycidamide is determined from the peak area ratio of glycidamide to propanamide against a calibration curve.
Signaling Pathways and Experimental Workflows
To visually represent the logic and flow of the analytical processes, the following diagrams are provided in DOT language.
Caption: Selection of an internal standard for glycidamide analysis.
Caption: Acrylamide metabolism to the reactive glycidamide.
Conclusion
This guide provides a comparative overview of using this compound and propanamide as internal standards for the quantitative analysis of glycidamide.
The use of This compound as a stable isotope-labeled internal standard is theoretically superior, offering the best approach to correct for variability during sample analysis and mitigate matrix effects. The available data on related metabolites suggests that methods employing this internal standard can achieve high precision. However, a comprehensive and publicly available validation report with detailed performance metrics for the analysis of free glycidamide was not identified in the conducted search.
The method using propanamide as a structural analog internal standard has been thoroughly validated for the analysis of glycidamide in dried blood spots, with detailed performance data available for linearity, LLOQ, accuracy, precision, recovery, and matrix effect. This method demonstrates acceptable performance according to regulatory guidelines.
Recommendation:
For the highest level of accuracy and confidence in quantitative results, the use of This compound is recommended, provided that a fully validated method is established in-house. The principles of isotope dilution mass spectrometry make it the most robust choice for overcoming the challenges of bioanalytical quantification.
For routine analysis, high-throughput screening, or when cost and availability are significant considerations, propanamide has been shown to be a viable and effective internal standard when used within a well-validated method, as demonstrated by Harahap et al.
Researchers should carefully consider the specific requirements of their studies, including the desired level of accuracy, the complexity of the biological matrix, and available resources, when selecting an internal standard for glycidamide quantification.
References
- 1. Analysis of Acrylamide and Glycidamide in Dried Blood Spot of Smokers Using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the major mercapturic acids of acrylamide and glycidamide in human urine by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Acrylamide and Glycidamide in Dried Blood Spot of Smokers Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
A Comparative Guide to Internal Standards for Glycidamide Quantification: Unveiling Linearity and Range
For researchers, scientists, and drug development professionals engaged in the precise quantification of glycidamide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the linearity and range of calibration curves for glycidamide using two distinct internal standards: a stable isotope-labeled standard, Glycidamide-¹³C₃, and a structural analog, propanamide. The data presented herein is supported by detailed experimental protocols to aid in the replication and validation of these methods.
The use of an internal standard is a cornerstone of quantitative analysis, particularly in complex matrices such as biological samples. It serves to correct for variations in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of the measurement. Stable isotope-labeled internal standards, such as Glycidamide-¹³C₃, are considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical chemical and physical properties, leading to superior correction for analytical variability. In contrast, structural analogs like propanamide offer a more cost-effective alternative, though they may not perfectly mimic the behavior of the analyte.
Comparative Analysis of Calibration Curve Performance
The performance of an analytical method is critically evaluated by the linearity and range of its calibration curve. Linearity, typically expressed by the coefficient of determination (R²), indicates how well the instrumental response correlates with the analyte concentration. The range defines the upper and lower concentrations for which the method is demonstrated to be accurate, precise, and linear.
| Internal Standard | Analyte | Linear Range | Correlation Coefficient (R²) | Analytical Method |
| Propanamide | Glycidamide | 1 - 40 µg/mL | 0.9971 | LC-MS/MS |
| Glycidamide-¹³C₃ (surrogate data) | Acrylamide | 0.1 - 200 ng/mL | > 0.99 | LC-MS/MS |
Table 1: Comparison of Linearity and Range for Glycidamide and a Surrogate Analyte Using Different Internal Standards.
A study utilizing propanamide as an internal standard for the quantification of glycidamide in dried blood spots demonstrated a linear range of 1 to 40 µg/mL with a correlation coefficient (r) of 0.9971[1]. While specific data for a Glycidamide-¹³C₃ calibration curve for glycidamide was not available in the reviewed literature, a study on its precursor, acrylamide, using ¹³C₃-acrylamide as an internal standard, showed a significantly wider and lower linear range of 0.1 to 200 ng/mL with a coefficient of determination (R²) greater than 0.99[2]. This suggests that a method employing Glycidamide-¹³C₃ would likely exhibit a broad linear range and excellent linearity, extending to lower concentrations than what is achievable with a structural analog.
Metabolic Pathway of Acrylamide to Glycidamide
Glycidamide is a reactive epoxide metabolite of acrylamide, formed primarily through the action of the cytochrome P450 enzyme CYP2E1. Understanding this metabolic pathway is crucial for interpreting toxicological and pharmacokinetic data.
Figure 1: Simplified metabolic pathway of acrylamide to glycidamide.
Experimental Protocols
Quantification of Glycidamide using Propanamide as an Internal Standard
This protocol is adapted from a validated method for the analysis of acrylamide and glycidamide in dried blood spots (DBS)[1].
1. Preparation of Stock and Standard Solutions:
-
Prepare stock solutions of glycidamide and propanamide (internal standard) in ultrapure water at a concentration of 1000 µg/mL.
-
Prepare working standard solutions of glycidamide by serially diluting the stock solution with whole blood to achieve a concentration range of 1–40 µg/mL.
-
Prepare a working solution of the internal standard (propanamide) at a concentration of 10 µg/mL in ultrapure water.
2. Sample Preparation:
-
Spot 30 µL of the working standard solutions or unknown samples onto a DBS card and allow to dry.
-
Punch out a 3 mm disc from the DBS card.
-
Add 100 µL of the internal standard working solution to the sample.
-
Extract the analytes with 500 µL of a methanol and ultrapure water mixture (1:1, v/v).
-
Vortex the mixture for 30 seconds, sonicate for 5 minutes, and centrifuge at 4015 x g for 1 minute.
-
Transfer 400 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the dried residue with 100 µL of a mobile phase consisting of 0.2% formic acid in water and acetonitrile (60:40, v/v).
-
Vortex for 30 seconds and centrifuge at 737 x g for 5 minutes.
-
Transfer 70 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: Acquity UPLC BEH C18 column (1.7 µm; 100 mm × 2.1 mm).
-
Mobile Phase: A gradient of 0.2% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Glycidamide: m/z 88.1 > 45.0
-
Propanamide (IS): m/z 74.0 > 57.1
-
4. Calibration Curve Construction:
-
Plot the peak area ratio of glycidamide to the internal standard against the nominal concentration of the glycidamide standards.
-
Perform a linear regression analysis to determine the linearity and range of the calibration curve.
Experimental Workflow for Calibration Curve Generation
The following diagram illustrates the general workflow for establishing a calibration curve for glycidamide quantification.
Figure 2: General workflow for generating a calibration curve.
Conclusion
The selection of an internal standard significantly impacts the performance of a quantitative assay for glycidamide. While propanamide offers a viable and validated option with a linear range suitable for many applications, the use of a stable isotope-labeled internal standard such as Glycidamide-¹³C₃ is anticipated to provide superior performance, including a wider dynamic range and improved accuracy and precision. The detailed experimental protocol provided serves as a foundation for researchers to establish robust and reliable methods for the quantification of glycidamide in their specific matrices. The choice between these internal standards will ultimately depend on the specific requirements of the study, including the desired sensitivity, accuracy, and available resources.
References
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Glycidamide Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of glycidamide, a critical biomarker of acrylamide exposure. The focus is on the performance characteristics, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs. The use of isotopically labeled internal standards, such as Glycidamide-¹³C₃, is a common practice in these methods to ensure accuracy and precision.
Performance Comparison of Glycidamide Quantification Methods
The following table summarizes the LOD and LOQ values for glycidamide in various biological matrices as reported in different studies. These values are crucial for determining the suitability of a method for specific research applications, such as toxicokinetic studies or human biomonitoring.
| Biological Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard |
| Rat Plasma | HPLC-UV | 0.25 µg/mL | 0.5 µg/mL | Not specified |
| Rat Plasma | LC-MS/MS | - | 10 ng/mL | Not specified |
| Rat Urine | LC-MS/MS | - | 100 ng/mL | Not specified |
| Human Urine | LC-ESI-MS/MS | 1.5 µg/L | - | Isotope dilution |
| Dried Blood Spot | UPLC-MS/MS | - | 1 µg/mL | Propanamide |
| Human Blood DNA | LC-MS/MS | 0.25 fmol on column | 0.50 fmol on column | Stable isotope-labelled internal standard |
Experimental Protocol: A Representative LC-MS/MS Method for Glycidamide Analysis
This section details a representative experimental protocol for the quantification of glycidamide in biological samples, employing an isotopically labeled internal standard like Glycidamide-¹³C₃ for accurate quantification.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of the biological sample (e.g., plasma, tissue homogenate, or urine), add the internal standard working solution.
-
Precipitate proteins by adding a suitable volume of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
For some tissue samples, a further dilution with acetonitrile may be necessary.
-
Finally, mix a portion of the supernatant with water before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water containing a small percentage of formic acid to improve ionization.
-
Flow Rate: A low flow rate, in the range of 0.1 to 0.4 mL/min, is often employed.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of glycidamide.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for both glycidamide and the internal standard.
-
Instrument Parameters: Optimize instrument parameters such as capillary voltage, cone voltage, desolvation temperature, and gas flow rates to achieve the best signal intensity and sensitivity.
-
3. Quantification
-
The concentration of glycidamide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of the analyte.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of glycidamide in biological samples using LC-MS/MS.
Caption: Workflow for glycidamide analysis.
Alternative Methods and Considerations
While LC-MS/MS is the most prevalent and sensitive technique for glycidamide quantification, other methods have been employed. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an alternative, though it generally offers lower sensitivity, with LOD and LOQ values in the µg/mL range.[3] The choice of method will ultimately depend on the required sensitivity, the nature of the biological matrix, and the specific research question being addressed. For trace-level analysis, such as in biomonitoring studies of the general population, the high sensitivity of LC-MS/MS is indispensable. The use of a stable isotope-labeled internal standard like Glycidamide-¹³C₃ is highly recommended to correct for matrix effects and variations in sample processing, thereby ensuring the highest accuracy and precision of the results.
References
A Head-to-Head Battle of Internal Standards: Glycidamide-¹³C₃ versus ¹³C₃-Acrylamide for Acrylamide Analysis
A comprehensive evaluation for researchers, scientists, and drug development professionals in the precise quantification of acrylamide.
In the analytical pursuit of accurate acrylamide quantification, the choice of an appropriate internal standard is paramount. This guide provides a detailed comparison of two isotopically labeled compounds, Glycidamide-¹³C₃ and ¹³C₃-acrylamide, to elucidate their respective roles and performance in acrylamide analysis. While both are related to acrylamide, their suitability as internal standards for its quantification differs significantly, a crucial distinction for any researcher in this field.
The Verdict: ¹³C₃-Acrylamide for Acrylamide, Glycidamide-¹³C₃ for its Metabolite
Experimental evidence and established analytical methodologies overwhelmingly support the use of ¹³C₃-acrylamide as the internal standard of choice for the analysis of acrylamide. The fundamental principle of isotope dilution mass spectrometry (IDMS) dictates that the internal standard should be chemically identical to the analyte, differing only in isotopic composition. ¹³C₃-acrylamide perfectly fits this requirement, as it is the carbon-13 labeled analogue of acrylamide. This structural homology ensures that it behaves identically to the native acrylamide during sample extraction, cleanup, and ionization in the mass spectrometer, thereby accurately compensating for any analyte loss or matrix effects.
Conversely, Glycidamide-¹³C₃ is the isotopically labeled form of glycidamide, a primary and reactive metabolite of acrylamide. Due to its different chemical structure (an epoxide), Glycidamide-¹³C₃ exhibits distinct chromatographic retention times and mass spectrometric fragmentation patterns compared to acrylamide. Therefore, it is not a suitable internal standard for acrylamide analysis. Its proper application lies in the quantification of glycidamide itself, a critical aspect in toxicological and metabolic studies of acrylamide exposure.
The logical selection of an internal standard is a critical step in developing a robust analytical method. The following diagram illustrates the decision-making process:
Caption: Logical workflow for selecting the appropriate internal standard based on the target analyte.
Performance Data: A Tale of Two Analytes
The following tables summarize the performance data for ¹³C₃-acrylamide as an internal standard for acrylamide analysis and Glycidamide-¹³C₃ for glycidamide analysis, based on published experimental findings.
Table 1: Performance of ¹³C₃-Acrylamide as an Internal Standard for Acrylamide Analysis
| Performance Metric | Food Matrix | Achieved Value | Citation |
| Recovery | Potato Chips, Corn Snack, Pretzel, Roasted Tea | 97 - 105% | [1] |
| French Fries | 97 - 116% | [2] | |
| Various Foods | 77 - 100% (as acrylamide-d3) | ||
| Linearity (R²) | Potato Crisps | > 0.999 | [3] |
| Various Foods | > 0.99 | [4] | |
| Limit of Detection (LOD) | Potato Chips | 6.94 µg/kg | [5] |
| Rice | 10 µg/kg | ||
| Limit of Quantification (LOQ) | Various Foods | 10 µg/kg | |
| Potato Chips | 20.83 µg/kg | ||
| Precision (RSD) | Potato Chips, Corn Snack, Pretzel, Roasted Tea | 0.8 - 3.9% | |
| Potato Chips, French Fries | 1.13 - 8.84% |
Table 2: Performance of Isotopically Labeled Glycidamide as an Internal Standard for Glycidamide Analysis
| Performance Metric | Matrix | Achieved Value | Citation |
| Accuracy | Dried Blood Spot | -14.44% to 12.63% (%diff) | |
| Precision (RSD) | Dried Blood Spot | 5.41% to 11.43% | |
| Linearity (r) | Dried Blood Spot | 0.9971 | |
| Recovery | Dried Blood Spot | 96.43% - 98.77% |
Experimental Protocols: A Step-by-Step Guide
A typical experimental workflow for the analysis of acrylamide in food matrices using ¹³C₃-acrylamide as an internal standard involves sample preparation, extraction, cleanup, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
Performance of Glycidamide-13C3 as an Internal Standard in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of glycidamide, a reactive metabolite of acrylamide, is crucial for toxicological and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Glycidamide-13C3, is paramount for achieving reliable and reproducible results in mass spectrometry-based analyses. This guide provides a comparative overview of the performance of this compound and other internal standards in various mass spectrometric applications, supported by experimental data and detailed protocols.
Introduction to Glycidamide and the Role of Internal Standards
Acrylamide, a compound formed in starchy foods during high-temperature cooking, is metabolized in the body to glycidamide.[1][2][3] This epoxide metabolite is of significant concern due to its potential to form adducts with DNA, making it a critical biomarker for assessing acrylamide exposure and its associated health risks.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of glycidamide in biological matrices. To correct for variations in sample preparation, instrument response, and matrix effects, a suitable internal standard is indispensable. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency. Stable isotope-labeled analogues of the analyte, such as this compound, are considered the most appropriate choice as they share almost identical physicochemical properties with the unlabeled compound.
Comparative Performance of Internal Standards
The selection of an internal standard can significantly impact the accuracy and precision of glycidamide quantification. While this compound is a preferred choice, other compounds have also been utilized. The following table summarizes the performance of different internal standards in various studies.
| Internal Standard | Analyte(s) | Sample Matrix | Mass Spectrometer | Key Performance Parameters | Reference |
| This compound | Acrylamide, Glycidamide | Human Urine | Not Specified | Used for isotope dilution quantification. | |
| AAValPTH-13C5, GAValPTH-13C5 | Acrylamide-valine adducts, Glycidamide-valine adducts | Rat Globin | Agilent 1200 HPLC, PE Sciex API 5000 LC-MS/MS | Utilized for quantitation of hemoglobin adducts. | |
| Acrylamide-d3 | Acrylamide, Glycidamide | Rat Plasma and Tissues | Not Specified | Used in a validated assay with good linearity, sensitivity, accuracy, and precision. | |
| Propanamide | Acrylamide, Glycidamide | Human Dried Blood Spots | Not Specified | Linearity (r): 0.9971 (Glycidamide), Accuracy (%diff): 3.49 to 19.01 (LLOQ), -14.44 to 12.63 (QCs), Precision (%CV): 5.41 to 11.43. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for glycidamide analysis using LC-MS/MS.
Sample Preparation: Protein Precipitation for Dried Blood Spots
This method is suitable for the extraction of glycidamide from dried blood spot samples.
-
A dried blood spot sample is placed in a sample tube.
-
An internal standard solution (e.g., propanamide in ultrapure water) is added.
-
A precipitating agent, such as an organic solvent, is added to precipitate proteins.
-
The sample is vortexed and then centrifuged to separate the supernatant containing the analyte and internal standard from the precipitated proteins.
-
The supernatant is transferred to a clean tube and injected into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction for Hemoglobin Adducts
This protocol is designed for the analysis of glycidamide adducts to the N-terminal valine of hemoglobin.
-
Globin is isolated from red blood cells.
-
The globin is derivatized with phenylisothiocyanate to form phenylthiohydantoin (PTH) derivatives of the adducted valine.
-
Internal standards (e.g., AAValPTH-13C5 and GAValPTH-13C5) are added.
-
The sample is loaded onto a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB).
-
The cartridge is washed to remove interferences.
-
The analyte and internal standard are eluted with an organic solvent (e.g., methanol).
-
The eluate is dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
Mass Spectrometry Conditions
The following are typical mass spectrometry parameters for the analysis of glycidamide and its internal standards. Multiple Reaction Monitoring (MRM) is commonly used for its high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Glycidamide | 88.1 | 45.0 | |
| Acrylamide | 72.0 | 55.02 | |
| Propanamide (IS) | 74.0 | 57.1 | |
| 13C3-Acrylamide (IS) | 75 | 58 |
Visualizing the Workflow and Metabolic Pathway
To better understand the analytical process and the biological context of glycidamide, the following diagrams are provided.
Conclusion
The accurate quantification of glycidamide is essential for understanding the risks associated with acrylamide exposure. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS analysis is the most robust approach to ensure data quality. While other internal standards such as Acrylamide-d3 and propanamide have been successfully employed, this compound offers the advantage of closer physicochemical similarity to the analyte, minimizing potential biases in quantification. The choice of the most suitable internal standard will ultimately depend on the specific requirements of the assay, including the matrix, desired sensitivity, and availability of the standard. The experimental protocols and performance data presented in this guide provide a valuable resource for researchers to develop and validate reliable methods for glycidamide analysis across various mass spectrometry platforms.
References
- 1. Analysis of Acrylamide and Glycidamide in Dried Blood Spot of Smokers Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Acrylamide and Glycidamide in Dried Blood Spot of Smokers Using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Glycidamide-¹³C₃ in Food and Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Glycidamide-¹³C₃ in both food matrices and biological samples. The use of Glycidamide-¹³C₃ as a stable isotope-labeled internal standard is critical for accurate quantification of the carcinogen glycidamide, a metabolite of acrylamide, which is formed in certain foods during high-temperature cooking.[1][2] Understanding the nuances of analyzing this labeled compound in different sample types is paramount for toxicological studies, food safety assessments, and clinical research. This document outlines the prevalent analytical techniques, compares their performance across matrices, and provides detailed experimental protocols and supporting data.
Introduction to Glycidamide and the Role of ¹³C₃ Labeling
Acrylamide, classified as a probable human carcinogen, is metabolized in vivo by cytochrome P450 2E1 to its reactive epoxide metabolite, glycidamide.[3][4] Glycidamide can form adducts with DNA and hemoglobin, making it a critical biomarker for assessing acrylamide exposure and its associated risks.[5] To accurately quantify the concentration of glycidamide in complex matrices such as food and biological fluids, stable isotope dilution analysis (SIDA) is the gold standard. Glycidamide-¹³C₃, with three carbon-13 isotopes, serves as an ideal internal standard. It is chemically identical to the analyte of interest, but its increased mass allows for clear differentiation by mass spectrometry, correcting for variations in sample preparation and instrument response.
Comparative Analysis of Analytical Methodologies
The analysis of Glycidamide-¹³C₃, alongside its unlabeled counterpart, predominantly relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for detecting the low concentrations of these analytes typically found in real-world samples. While the core analytical instrumentation remains the same, the primary differences in methodology between food and biological sample analysis lie in the sample preparation and the management of matrix effects.
Table 1: Comparison of Analytical Parameters for Glycidamide Analysis in Food vs. Biological Samples
| Parameter | Food Samples | Biological Samples (Plasma, Urine, Tissues) | Key Considerations |
| Primary Challenge | High matrix diversity (fats, carbohydrates, proteins) | High protein and salt content | Matrix components can interfere with ionization and chromatographic separation. |
| Common Sample Prep | Homogenization, solvent extraction (e.g., QuEChERS), Solid Phase Extraction (SPE) cleanup | Protein precipitation, liquid-liquid extraction (LLE), SPE | Food matrices often require more extensive cleanup to remove interfering substances. |
| Typical LOQ | 0.3 - 20 µg/kg | 0.1 - 100 ng/mL | Biological samples often require lower detection limits to measure endogenous levels. |
| Reported Recoveries | 58 - 115% | 63 - 110% | Recovery can be highly matrix-dependent. |
| Matrix Effects | Can be significant, requiring matrix-matched calibration | Generally lower than complex food matrices but still present | Stable isotope internal standard is crucial for mitigating matrix effects in both sample types. |
Experimental Protocols
Protocol 1: Analysis of Glycidamide in Food Matrix (e.g., Potato Chips)
This protocol is a generalized procedure based on established methods.
-
Sample Homogenization: A representative portion of the food sample (e.g., 10 g of potato chips) is cryogenically milled to a fine powder.
-
Internal Standard Spiking: A known amount of Glycidamide-¹³C₃ internal standard solution is added to a 1 g aliquot of the homogenized sample.
-
Extraction: The sample is extracted with 10 mL of n-heptane (to remove fats) followed by 10 mL of water with vigorous shaking. The aqueous layer is collected after centrifugation.
-
Cleanup: The aqueous extract is passed through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to remove polar interferences. The cartridge is washed, and the analytes are eluted with an appropriate solvent (e.g., methanol or acetonitrile).
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of the mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Transitions for glycidamide and Glycidamide-¹³C₃ are monitored.
-
Protocol 2: Analysis of Glycidamide in Human Plasma
This protocol is a generalized procedure based on established methods for biological fluids.
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Internal Standard Spiking: A known amount of Glycidamide-¹³C₃ internal standard solution is added to a 100 µL aliquot of the plasma sample.
-
Protein Precipitation: 200 µL of cold acetonitrile is added to the plasma sample to precipitate proteins. The sample is vortexed and then centrifuged at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Collection: The clear supernatant is carefully transferred to a new tube.
-
Concentration: The supernatant is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system using parameters similar to those described in Protocol 1.
Visualizing Key Processes
To better illustrate the context and workflow of Glycidamide-¹³C₃ analysis, the following diagrams are provided.
Caption: Metabolic activation of acrylamide to glycidamide and its subsequent interactions.
Caption: Generalized workflow for the quantification of glycidamide using Glycidamide-¹³C₃.
Conclusion
The analysis of Glycidamide-¹³C₃ is a cornerstone for the accurate measurement of glycidamide in both food and biological samples. While LC-MS/MS serves as the universal analytical platform, the choice of sample preparation methodology must be tailored to the specific matrix. Food samples, with their inherent complexity and variability, necessitate more rigorous cleanup procedures compared to the relatively simpler, though protein-rich, biological matrices. The use of a stable isotope-labeled internal standard like Glycidamide-¹³C₃ is indispensable for compensating for matrix-induced analytical variations, ensuring data of the highest quality and reliability for risk assessment and clinical studies. Researchers should carefully validate their methods for each specific matrix to account for potential differences in recovery and matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of acrylamide and glycidamide serum toxicokinetics in B6C3F1 mice using LC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Analysis of Acrylamide and Glycidamide in Dried Blood Spot of Smokers Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glycidamide-13C3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Glycidamide-13C3, a known genotoxic and carcinogenic compound. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.
Glycidamide, the parent compound of this compound, is the genotoxic metabolite of acrylamide and is classified as a carcinogen. Due to these hazardous properties, this compound must be managed as a hazardous chemical waste from the moment it is designated for disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste for collection by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container if possible.
-
Contaminated materials such as weighing boats, contaminated paper towels, gloves, and bench paper should be collected in a designated, clearly labeled hazardous waste bag. These items are considered "dry chemicals" for disposal purposes.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, this solution must be collected as hazardous liquid waste.
-
Do not mix this waste stream with other liquid wastes unless you have confirmed their compatibility.
-
Aqueous solutions containing this compound should be collected separately from non-halogenated or halogenated solvent waste.
-
-
Empty Containers:
-
Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous liquid waste. After triple-rinsing, the container may be disposed of in the trash, but it is best practice to reuse it for compatible waste collection after relabeling.[1]
-
Step 2: Waste Containment and Storage
Proper containment is essential to prevent leaks and spills.
-
Container Selection:
-
Use only containers that are in good condition, free from cracks or leaks, and have a secure, screw-on cap.
-
The container material must be compatible with the waste. For aqueous solutions, high-density polyethylene (HDPE) carboys are suitable. For solid waste, the original container or a clearly labeled, sealable plastic bag is appropriate.
-
-
Labeling:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date when waste was first added to the container.
-
The associated hazards (e.g., "Carcinogen," "Toxic").
-
-
-
Storage Location:
-
Designate a specific satellite accumulation area (SAA) for hazardous waste storage.[2]
-
This area should be near the point of generation but away from normal lab activities.
-
Store waste containers in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks.[3] The secondary container must be able to hold 110% of the volume of the primary container.[3]
-
Do not store incompatible waste types together. For example, keep acidic waste separate from basic waste.
-
Step 3: Arranging for Disposal
-
Contact EHS: Once your waste container is nearly full (no more than 90%) or if you have accumulated waste for 90 days, contact your institution's EHS department to schedule a waste pickup.[3]
-
Provide Information: Be prepared to provide the EHS team with all the information from the hazardous waste label.
Quantitative Data for Disposal Planning
| Data Point | Relevance to Disposal |
| Solubility | Determines appropriate solvents for decontamination and cleaning, and informs the potential for environmental contamination in case of a spill. |
| pH | Indicates corrosivity and helps in segregating waste to avoid reactions with incompatible materials (e.g., acids and bases). |
| Flash Point | The temperature at which a chemical can vaporize to form an ignitable mixture in air. Crucial for assessing fire hazards during storage and handling. |
| Reactivity Data | Information on chemical incompatibilities is vital to prevent dangerous reactions, such as the generation of toxic gases or explosions. |
| Decomposition Temp. | The temperature at which the chemical breaks down. Important for understanding thermal stability and safe storage conditions. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound and the key logical relationships in hazardous waste management.
Caption: Workflow for the safe disposal of this compound.
Caption: Key relationships in hazardous waste management.
References
Essential Safety and Logistical Information for Handling Glycid-amide-13C3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous compounds like Glycidamide-13C3. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
This compound, a stable isotope-labeled version of glycidamide, is primarily used in research. While the isotopic labeling does not alter its chemical reactivity, it is crucial to handle this compound with the same precautions as its unlabeled counterpart, which is classified as a suspected carcinogen and mutagen.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | (¹³C)₃H₅NO₂ |
| Molecular Weight | 90.06 g/mol [1][2] |
| Appearance | Pale orange, hygroscopic crystalline solid[3] |
| Solubility | Soluble in water, acetone, and dichloromethane[3] |
| Melting Point | 32-34°C[3] |
| Boiling Point | 125°C @ 25 mmHg |
| Decomposition Temperature | 175°C |
Hazard Identification and Personal Protective Equipment (PPE)
Glycidamide is classified as toxic if swallowed, harmful in contact with skin or if inhaled, causes serious eye irritation, and may cause genetic defects and cancer. Therefore, stringent adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. For procedures with a risk of splashing or aerosol generation, splash goggles are necessary.
-
Body Protection: A chemically-compatible laboratory coat that fully extends to the wrists is required. For tasks with a higher risk of exposure, a chemically-resistant apron and disposable sleeves should be worn.
-
Hand Protection: Chemically resistant gloves are mandatory. Given the high toxicity, double gloving is strongly recommended. Disposable gloves should be discarded immediately after use or any known contact with the chemical.
-
Respiratory Protection: All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. If work outside a fume hood is unavoidable, an appropriate respirator (N95 or higher) must be used after an exposure assessment by a Chemical Hygiene Officer.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, clearly marked with a warning sign indicating the presence of a carcinogen.
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Cover the work surface with disposable absorbent bench paper to contain any potential spills.
-
Weighing: Do not weigh solid this compound directly on a balance in the open lab. Instead, use the tare method within a fume hood: add the chemical to a pre-weighed, sealed container. The sealed container can then be re-weighed outside the hood.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly and carefully within the fume hood to avoid splashing or aerosol generation.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area, away from incompatible materials such as acids, bases, strong oxidizing agents, and metals. It should be kept refrigerated and protected from light, air, and moisture.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste in its original or a suitable sealed container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Decontamination of Glassware: Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as methanol or ethanol) three times. The rinsate must be collected as hazardous waste. After rinsing, the glassware can be washed with soap and water.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
